3-Bromo-5-(1H-pyrazol-1-YL)pyridine
Description
The exact mass of the compound 3-Bromo-5-(1H-pyrazol-1-YL)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-5-(1H-pyrazol-1-YL)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(1H-pyrazol-1-YL)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-pyrazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-4-8(6-10-5-7)12-3-1-2-11-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBMUGHGWPSMLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-66-1 | |
| Record name | 3-bromo-5-(1H-pyrazol-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Deployment of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine (CAS 1209458-66-1) in Targeted Drug Discovery: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the strategic selection of heteroaromatic building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 3-Bromo-5-(1H-pyrazol-1-yl)pyridine (CAS: 1209458-66-1) has emerged as a highly privileged scaffold[1]. Characterized by a dual-functionalized pyridine core, it offers a robust synthetic handle (the bromine atom) for transition metal-catalyzed cross-coupling, alongside a pyrazole moiety that enhances target protein binding through rigid hydrogen bond accepting capabilities[1]. This whitepaper provides an in-depth technical analysis of its structural properties, synthetic workflows, and its critical application in the development of novel oncology therapeutics, specifically METTL3 inhibitors[2].
Structural and Physicochemical Profiling
The rational design of small molecules relies heavily on the physicochemical properties of their core building blocks. The 3,5-disubstitution pattern on the pyridine ring of CAS 1209458-66-1 is highly deliberate. The meta-relationship between the bromine atom and the pyridine nitrogen minimizes electronic deactivation, ensuring the C-Br bond remains highly reactive toward oxidative addition by palladium or copper catalysts[3]. Simultaneously, the 1H-pyrazol-1-yl group modulates the lipophilicity of the molecule while providing a planar surface for π
π stacking interactions within enzymatic binding pockets.Quantitative Data & Structural Implications
| Property | Value | Causality / Implication in Drug Design |
| Chemical Name | 3-Bromo-5-(1H-pyrazol-1-yl)pyridine | Defines the core heteroaromatic scaffold. |
| CAS Number | 1209458-66-1 | Unique identifier for procurement and IP tracking[1]. |
| Molecular Formula | C₈H₆BrN₃ | Defines the stoichiometric mass[3]. |
| Molecular Weight | 224.06 g/mol | Low molecular weight ensures the final derivatized drug remains well within Lipinski's Rule of 5 parameters[1]. |
| Structural Features | 3,5-disubstituted pyridine | The 3-position Br allows for late-stage cross-coupling; the 5-position pyrazole provides critical H-bond accepting capabilities[1]. |
Synthetic Utility: The Bromine Linchpin
The primary value of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine lies in its versatility as an electrophilic partner in cross-coupling reactions[4]. The bromine atom serves as a linchpin for extensive structural diversification. By employing Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann coupling protocols, medicinal chemists can rapidly generate libraries of biaryl compounds and aminopyridines[5].
Synthetic diversification of CAS 1209458-66-1 via transition metal-catalyzed cross-coupling.
Translational Application: METTL3 Inhibitors in Oncology
Recent advancements in epitranscriptomics have identified METTL3 (Methyltransferase-like 3), an RNA m6A methyltransferase, as a critical driver of oncogene translation and cancer cell proliferation[2]. Patent literature (e.g., WO2024153775A1) highlights the use of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine as a foundational building block in the synthesis of potent METTL3 inhibitors[2].
The pyrazole-pyridine scaffold mimics the adenine ring of the enzyme's natural cofactor (S-adenosylmethionine, SAM). This structural mimicry allows the synthesized derivatives to competitively bind to the catalytic domain of METTL3, thereby suppressing m6A RNA methylation and inducing tumor cell apoptosis[2].
Mechanism of action for METTL3 inhibitors derived from 3-Bromo-5-(1H-pyrazol-1-yl)pyridine.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the integration of CAS 1209458-66-1 into complex molecular architectures. These workflows are designed with mechanistic causality and self-validating checkpoints[5].
Protocol A: Suzuki-Miyaura C-C Cross-Coupling
This protocol establishes a biaryl linkage, a common motif in kinase and methyltransferase inhibitors[2].
-
Reagents: 3-Bromo-5-(1H-pyrazol-1-yl)pyridine (1.0 eq), Arylboronic acid pinacol ester (1.1 eq).
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.08 eq).
-
Causality: The bulky, electron-rich triphenylphosphine ligands stabilize the Pd(0) species and facilitate the challenging oxidative addition into the electron-deficient pyridine C-Br bond.
-
-
Base: Potassium carbonate (K₂CO₃) (2.5 eq).
-
Causality: K₂CO₃ coordinates with the boronic ester to form a highly nucleophilic "ate" complex, which is mandatory for the transmetalation step of the catalytic cycle.
-
-
Solvent: 1,4-Dioxane/Water (5:1 ratio, 0.13 mol/L).
-
Causality: Dioxane solubilizes the organic substrates, while water is critical to dissolve the inorganic base and accelerate the formation of the reactive boronate species.
-
Step-by-Step Workflow:
-
Charge a microwave vial with the bromo-pyridine, boronic ester, K₂CO₃, and Pd(PPh₃)₄.
-
Add the Dioxane/Water solvent mixture.
-
Critical Step: Degas the mixture with nitrogen for 15 minutes.
-
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) state and to suppress unwanted homocoupling of the boronic ester.
-
-
Heat the mixture to 90°C for 12 hours.
Self-Validating Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material isotopic doublet (m/z 224/226) and the emergence of the product mass confirm successful coupling. A physical color change from pale yellow to dark black (precipitation of Pd black) indicates catalyst deactivation, usually signaling reaction completion.
Protocol B: Ullmann C-N Cross-Coupling
This protocol is utilized to synthesize aminopyridine derivatives, enhancing the aqueous solubility of the final drug candidate[5].
-
Reagents: 3-Bromo-5-(1H-pyrazol-1-yl)pyridine (1.0 eq), Primary/Secondary Amine (1.5 eq).
-
Catalyst/Ligand: Copper(I) iodide (CuI) (0.1 eq) and L(-)-proline (0.2 eq).
-
Causality: L(-)-proline acts as a bidentate N,O-ligand. It stabilizes the Cu(I) oxidation state, prevents its disproportionation, and significantly lowers the activation energy required for the oxidative addition of the aryl bromide.
-
-
Base: Potassium carbonate (K₂CO₃) (1.6 eq).
-
Solvent: Anhydrous, degassed DMSO (1 mol/L).
Step-by-Step Workflow:
-
In a sealed tube, combine all solid reagents.
-
Add anhydrous DMSO and the amine substrate.
-
Seal the tube and heat to 100°C.
-
Causality: DMSO provides a highly polar aprotic environment that stabilizes the charged transition states of the catalytic cycle. The sealed tube prevents the volatilization of low-boiling amines.
-
Self-Validating Checkpoint: Monitor via TLC (UV active at 254 nm). The starting bromo-pyridine has a distinct Rf value compared to the highly polar amine product. The deep blue/green color of the copper-proline complex in DMSO should persist; a shift to opaque brown/black indicates unwanted oxidation of Cu(I) to Cu(II), signaling a breach in the inert atmosphere.
References
- Benchchem - 3-Bromo-5-(1H-pyrazol-1-YL)pyridine | 1209458-66-1 (Product Specifications & Synthetic Challenges)
- GJBZWZ - 3-Bromo-5-(1H-pyrazol-1-yl)pyridine_1209458-66 (Molecular Formula & Weight)
- Sigma-Aldrich - MDL Mfcd14702747 (Applications & Analytical Chemistry)
- Google Patents (WIPO)
Sources
- 1. 3-Bromo-5-(1H-pyrazol-1-YL)pyridine | 1209458-66-1 | Benchchem [benchchem.com]
- 2. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]
- 3. 3-Bromo-5-(1H-pyrazol-1-yl)pyridine_1209458-66-1_B310765_ãè±èæ ååç½ã [gjbzwz.com]
- 4. 3-Bromo-5-(1H-pyrazol-1-YL)pyridine | 1209458-66-1 | Benchchem [benchchem.com]
- 5. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]
3-Bromo-5-(1H-pyrazol-1-yl)pyridine: Comprehensive Physicochemical Profiling and Synthetic Utility in Drug Discovery
Executive Summary
In the landscape of fragment-based drug discovery (FBDD) and targeted therapeutics, the selection of bifunctional building blocks dictates the trajectory of lead optimization. 3-Bromo-5-(1H-pyrazol-1-yl)pyridine (CAS: 1209458-66-1) has emerged as a privileged scaffold, particularly in the development of novel epigenetic modulators such as METTL3 inhibitors [1]. This whitepaper dissects the physicochemical parameters, structural causality, and self-validating synthetic protocols associated with this critical intermediate, providing a definitive guide for researchers integrating this molecule into advanced synthetic pipelines.
Physicochemical Profiling & Structural Causality
To leverage a building block effectively, one must understand the quantitative parameters that govern its behavior in both synthetic environments and biological systems. The molecular weight and formula of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine are not merely identification tags; they are strategic assets.
With a molecular formula of C₈H₆BrN₃ and a molecular weight of 224.06 g/mol , this compound occupies an ideal physicochemical space [2]. In FBDD, starting materials must leave ample "molecular weight budget" to allow for downstream functionalization without violating Lipinski’s Rule of Five (MW < 500 Da).
Quantitative Data Summary
| Property | Value / Specification | Strategic Significance |
| Chemical Name | 3-Bromo-5-(1H-pyrazol-1-yl)pyridine | Bifunctional handle (aryl bromide + pyrazole). |
| CAS Registry Number | 1209458-66-1 | Unique identifier for global sourcing. |
| Molecular Formula | C₈H₆BrN₃ | High nitrogen content (N3) improves aqueous solubility. |
| Molecular Weight | 224.06 g/mol | Optimal for FBDD; allows ~275 Da for further elaboration. |
| Isotopic Mass [M+H]⁺ | 224.0 / 226.0 (1:1 ratio) | Crucial for LC-MS in-process control and validation. |
| InChIKey | QSBMUGHGWPSMLJ-UHFFFAOYSA-N | Standardized cheminformatics representation. |
Structural Causality
The architecture of this molecule is highly deliberate. The pyridine core acts as an electron-deficient aromatic system, which activates the bromine atom at the 3-position toward oxidative addition by palladium(0) species. Simultaneously, the 1H-pyrazol-1-yl group at the 5-position serves a dual purpose: it acts as a rigid, planar pharmacophore capable of forming critical hydrogen bonds in kinase or methyltransferase hinge regions, and it provides metabolic stability against cytochrome P450-mediated oxidation compared to standard alkyl substituents.
Synthetic Methodologies: Self-Validating Protocols
The synthesis of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine requires strict regiochemical and stoichiometric control to prevent over-substitution. The following protocol utilizes a copper-catalyzed Ullmann-type C-N coupling, designed as a self-validating system.
Protocol 1: Controlled Mono-Amination of 3,5-Dibromopyridine
Causality behind experimental choices: We utilize exactly 1.05 equivalents of 1H-pyrazole. The slight excess drives the reaction to completion, but the strict limitation prevents the formation of the undesired 3,5-di(1H-pyrazol-1-yl)pyridine byproduct. We select Copper(I) Iodide (CuI) with trans-N,N′-dimethylcyclohexane-1,2-diamine as the ligand because this system offers superior chemoselectivity for mono-substitution compared to highly active Palladium/Xantphos systems, which risk over-catalyzing the second substitution.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).
-
Reagent Charging: Add 3,5-dibromopyridine (10.0 mmol, 1.0 eq), 1H-pyrazole (10.5 mmol, 1.05 eq), CuI (0.5 mmol, 0.05 eq), and anhydrous K₂CO₃ (20.0 mmol, 2.0 eq).
-
Solvent & Ligand Addition: Inject anhydrous DMF (25 mL) followed by trans-N,N′-dimethylcyclohexane-1,2-diamine (1.0 mmol, 0.1 eq) via syringe.
-
Thermal Activation: Heat the reaction mixture to 95 °C under vigorous stirring for 12 hours.
-
In-Process Control (The Self-Validating Step): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Metric: The reaction is deemed successful only when the mass spectrum exhibits a distinct 1:1 doublet at m/z 224.0 and 226.0 [M+H]⁺ . This isotopic signature proves the retention of exactly one bromine atom. If a peak at m/z 212.1 [M+H]⁺ appears, double substitution has occurred, indicating a failure in temperature or stoichiometric control.
-
-
Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with 5% aqueous LiCl (3 x 50 mL) to remove DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.
Strategic Applications in Oncology (METTL3 Inhibitors)
Once synthesized, 3-Bromo-5-(1H-pyrazol-1-yl)pyridine is deployed as a foundational building block. Recently, it has gained prominence in the synthesis of piperidine derivatives acting as METTL3 (N6-adenosine-methyltransferase) inhibitors [3]. METTL3 is an oncogenic target responsible for the m6A modification of mRNA, promoting the translation of targets like SOX2 and MYC in various cancers.
In this context, the bromine atom of our building block undergoes a Buchwald-Hartwig cross-coupling with a functionalized piperidine. The pyrazole-pyridine core is strategically positioned to anchor the molecule within the SAM-binding pocket of the METTL3/METTL14 complex.
Workflow: From 3-Bromo-5-(1H-pyrazol-1-yl)pyridine building block to METTL3 inhibitor efficacy.
Protocol 2: Downstream Functionalization (Buchwald-Hartwig Amination)
To attach the piperidine pharmacophore:
-
Combine 3-Bromo-5-(1H-pyrazol-1-yl)pyridine (1.0 eq) and the target piperidine derivative (1.2 eq) in anhydrous Toluene.
-
Add Pd₂(dba)₃ (0.02 eq) and RuPhos (0.04 eq) to facilitate the oxidative addition into the C-Br bond.
-
Add Sodium tert-butoxide (NaOtBu) (1.5 eq) to deprotonate the amine and drive the reductive elimination.
-
Heat at 100 °C for 8 hours. The disappearance of the 224/226 m/z doublet in LC-MS validates the consumption of the starting material, yielding the advanced intermediate required for METTL3 inhibitor synthesis.
Conclusion
The utility of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine (C₈H₆BrN₃, MW: 224.06) extends far beyond its basic chemical description. By understanding the electronic interplay between its pyrazole and pyridine rings, and by leveraging the precise 1:1 isotopic signature of its bromine atom for self-validating synthesis, researchers can confidently deploy this molecule in complex drug discovery campaigns. Its recent application in the synthesis of cutting-edge epigenetic inhibitors underscores its status as a highly privileged scaffold in modern medicinal chemistry.
References
- World Intellectual Property Organization. "WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors". Google Patents, 2024.
Safety and Handling Paradigms for 3-Bromo-5-(1H-pyrazol-1-yl)pyridine in Advanced Medicinal Chemistry
Executive Summary
As a Senior Application Scientist overseeing scale-up and discovery workflows, I frequently encounter halogenated N-heterocycles like 3-Bromo-5-(1H-pyrazol-1-yl)pyridine (CAS: 1209458-66-1)[1]. This compound is an indispensable bifunctional building block, widely utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to synthesize advanced kinase inhibitors and agrochemicals[2].
However, the safe handling of this compound requires moving beyond rote memorization of Safety Data Sheets (SDS). It demands a mechanistic understanding of why the molecule is hazardous. This whitepaper synthesizes physicochemical data with field-proven methodologies to establish a self-validating safety paradigm for researchers and drug development professionals handling this specific pyridine derivative.
Physicochemical Profiling & Hazard Causality
To design an effective safety protocol, we must first deconstruct the molecular architecture of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine (Molecular Weight: 224.06 g/mol )[1] and understand how its structural features dictate its toxicological profile:
-
Heterocyclic Basicity (H315, H319): The molecule contains two distinct nitrogenous rings—a pyridine and a pyrazole. The lone pairs on these basic nitrogen atoms can interact with the moisture present on skin and mucous membranes. This localized alkaline interaction disrupts the lipid bilayer of cellular membranes, causing acute dermal and severe ocular irritation[3].
-
Halogen-Driven Lipophilicity (H302): The addition of the bromine atom at the 3-position significantly increases the molecule's partition coefficient (LogP) compared to unsubstituted pyridine. Experimental evidence on halogenated pyridines demonstrates that this enhanced lipophilicity facilitates rapid absorption through the intact stratum corneum[4]. If ingested or absorbed dermally, the molecule can easily bypass initial physiological barriers, leading to systemic toxicity.
-
Particulate Morphology (H335): Supplied as a solid powder, the compound presents a severe aerosolization risk. Inhalation of fine particulates mechanically and chemically irritates the respiratory tract, necessitating strict environmental controls during weighing and transfer[3].
Quantitative Hazard Matrix
The following table summarizes the Globally Harmonized System (GHS) hazard classifications, their corresponding precautionary statements, and the mandatory Personal Protective Equipment (PPE) required to mitigate these specific risks[3].
| Hazard Class | GHS Code | Mechanistic Consequence | Precautionary Action (P-Statements) | Mandatory PPE |
| Acute Toxicity (Oral) | H302 | Systemic absorption leading to metabolic disruption. | P264, P270, P301+P312 | Nitrile gloves (Double-gloved) |
| Skin Irritation | H315 | Localized alkaline disruption of the dermal lipid bilayer. | P280, P302+P352, P332+P313 | Flame-resistant lab coat, long sleeves |
| Eye Irritation | H319 | Corneal damage via basic nitrogen interaction with ocular fluid. | P305+P351+P338, P337+P313 | Splash-proof chemical goggles |
| Respiratory Irritation | H335 | Particulate deposition in the upper respiratory tract. | P261, P271, P304+P340 | Fume hood (Face velocity >100 fpm) |
Self-Validating Experimental Protocol: Weighing & Dissolution
In high-stakes drug development, safety protocols must be self-validating—meaning the successful completion of one step inherently verifies the safety and accuracy of the previous step. Below is the standardized workflow for handling 3-Bromo-5-(1H-pyrazol-1-yl)pyridine.
Step 1: Environmental & PPE Verification
-
Action: Verify the fume hood face velocity is between 80–120 fpm. Don double nitrile gloves, splash goggles, and a lab coat.
-
Causality: The fine powder form is highly susceptible to turbulent airflow, creating an inhalation hazard[3]. Double gloving provides a sacrificial layer against the lipophilic penetration of the brominated heterocycle[4].
-
Validation Check: Anemometer reading confirms stable laminar flow; visual inspection of gloves confirms the absence of micro-tears.
Step 2: Static-Mitigated Weighing
-
Action: Use a grounded, anti-static spatula to weigh the required mass of the compound.
-
Causality: Halogenated N-heterocycles often accumulate static charge. Discharging the tools prevents sudden electrostatic repulsion of the powder, which could lead to environmental contamination and dose inaccuracy.
-
Validation Check: Powder transfers smoothly without clinging to the spatula or the sides of the weigh boat.
Step 3: Closed-System Transfer
-
Action: Transfer the solid directly into the reaction vessel (e.g., Schlenk flask or septum-capped vial) and immediately seal it.
-
Causality: Sealing the vessel before removing it from the weighing area isolates the hazard and prevents ambient moisture ingress, which can exacerbate the basicity of the nitrogens.
-
Validation Check: Vessel is hermetically sealed; the analytical balance reads exactly 0.000 g after tare, confirming no residual mass loss on the pan.
Step 4: Sub-Surface Solvent Addition
-
Action: Purge the vessel with Argon. Inject the reaction solvent (e.g., anhydrous DMF or DMSO) via syringe, aiming the needle at the inner wall of the vessel to wash down residual solid.
-
Causality: Liquid addition suppresses aerosolization. DMF and DMSO are chosen for their excellent solvation of polar, halogenated heterocycles, facilitating safe downstream Click chemistry or cross-coupling[2].
-
Validation Check: Visual confirmation of a clear, homogenous solution. No undissolved particulates remain, validating complete solvation before the introduction of subsequent reagents (e.g., Palladium catalysts).
Fig 1: Self-validating workflow for handling 3-Bromo-5-(1H-pyrazol-1-yl)pyridine.
Exposure Response & Decontamination Workflows
In the event of an exposure incident, the response must be immediate and mechanistically appropriate. Because 3-Bromo-5-(1H-pyrazol-1-yl)pyridine is highly lipophilic, rapid mechanical removal is prioritized over chemical neutralization. Copious amounts of water and soap are required to dilute the basicity and mechanically lift the lipophilic solid before it partitions deeply into the skin[4].
Fig 2: Standard exposure response and decontamination workflow for halogenated N-heterocycles.
Storage, Stability, and Waste Management
-
Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at room temperature, or 2-8°C for prolonged stability. It must be kept strictly segregated from strong oxidizing agents to prevent the exothermic formation of pyridine N-oxides.
-
Waste Segregation: All liquid and solid waste containing this compound must be classified as Halogenated Organic Waste . Never mix this waste stream with concentrated acidic waste, as the basic nitrogens can undergo rapid, exothermic acid-base neutralization reactions, potentially pressurizing waste containers.
References
-
Title: 2-Chloropyridine Toxicity Data (Proxy for Halogenated Pyridines) Source: National Toxicology Program (NIH) URL: [Link]
-
Title: Structural and Thermal Characterization of Halogenated Azidopyridines Source: Organic Letters (via Organic Chemistry Portal) URL: [Link]
Sources
- 1. 3-Bromo-5-(1H-pyrazol-1-YL)pyridine | 1209458-66-1 | Benchchem [benchchem.com]
- 2. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry [organic-chemistry.org]
- 3. 3-bromo-5-(1H-pyrazol-1-yl)pyridine | 1209458-66-1 [sigmaaldrich.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
synthesis of 3-Bromo-5-(1H-pyrazol-1-YL)pyridine from 3,5-dibromopyridine
An Application Note and Protocol for the Synthesis of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine
Abstract
This document provides a comprehensive guide for the synthesis of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine, a key heterocyclic building block in contemporary drug discovery and materials science. The protocol details a robust and reproducible copper-catalyzed N-arylation (Ullmann-type condensation) of pyrazole with 3,5-dibromopyridine. We delve into the mechanistic rationale behind the chosen methodology, offering insights into catalyst selection, reaction optimization, and troubleshooting. This guide is designed for researchers, chemists, and drug development professionals, providing a self-validating protocol that emphasizes safety, efficiency, and high-yield synthesis.
Introduction and Scientific Rationale
N-aryl pyrazoles are privileged scaffolds found in a vast array of biologically active compounds, exhibiting properties ranging from anti-inflammatory to anti-cancer activities. The target molecule, 3-Bromo-5-(1H-pyrazol-1-yl)pyridine, is particularly valuable as it incorporates a reactive bromine handle, allowing for subsequent functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination). This bifunctional nature makes it an ideal intermediate for building complex molecular architectures in medicinal chemistry programs.
The synthesis of this target molecule is achieved via a C-N cross-coupling reaction. While palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful, copper-catalyzed N-arylation often presents a more cost-effective and practical alternative, especially for electron-rich N-heterocycles like pyrazole.[1][2] This protocol focuses on a modern iteration of the Ullmann condensation, which utilizes a copper(I) iodide (CuI) catalyst in conjunction with a diamine ligand to facilitate the reaction under milder conditions than traditionally required.[3][4] The strategic use of 3,5-dibromopyridine allows for a selective mono-arylation, preserving one bromine atom for future synthetic manipulations.
Reaction Principle and Catalytic Cycle
The core transformation is the formation of a C-N bond between a nitrogen atom of the pyrazole ring and an sp²-hybridized carbon of the 3,5-dibromopyridine ring. The reaction is catalyzed by a copper(I) species, which is stabilized and activated by a diamine ligand.
The proposed catalytic cycle proceeds through several key steps:
-
Ligand Association: The diamine ligand coordinates to the Cu(I) salt, forming an active catalyst complex.
-
Deprotonation: A base (e.g., K₂CO₃ or Cs₂CO₃) deprotonates the pyrazole, forming a more nucleophilic pyrazolide anion.
-
Oxidative Addition/Coordination: The 3,5-dibromopyridine coordinates to the copper center. The precise mechanism can vary, but it leads to the formation of a copper-aryl intermediate.
-
Nucleophilic Attack: The pyrazolide anion attacks the copper-aryl complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the desired product, 3-Bromo-5-(1H-pyrazol-1-yl)pyridine, and regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.
The use of a ligand, such as N,N'-dimethylethylenediamine (DMEDA), accelerates the rate of reductive elimination, which is often the rate-limiting step, thereby allowing the reaction to proceed at lower temperatures and with higher efficiency.[5]
Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation.
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. Adjustments can be made accordingly. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| 3,5-Dibromopyridine | 625-92-3 | 236.89 | 284 | 1.2 | 1.2 |
| 1H-Pyrazole | 288-13-1 | 68.08 | 68 | 1.0 | 1.0 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 19 | 0.1 | 0.1 (10 mol%) |
| N,N'-Dimethylethylenediamine | 108-00-9 | 88.15 | 18 | 0.2 | 0.2 (20 mol%) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 | 2.0 | 2.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | - | 5 mL | - | - |
Required Equipment
-
Oven-dried 10 mL Schlenk tube with a magnetic stir bar
-
Schlenk line or manifold with an inert gas supply (Argon or Nitrogen)
-
Syringes and needles for liquid transfers
-
Magnetic stirrer hotplate with an oil bath
-
Standard laboratory glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
Caption: General experimental workflow for the synthesis.
-
Reaction Setup: To an oven-dried 10 mL Schlenk tube containing a magnetic stir bar, add 3,5-dibromopyridine (284 mg, 1.2 mmol), 1H-pyrazole (68 mg, 1.0 mmol), copper(I) iodide (19 mg, 0.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Causality Note: Using a slight excess of 3,5-dibromopyridine helps to drive the reaction to completion and minimizes the formation of the bis-arylated byproduct by ensuring pyrazole is the limiting reagent. K₂CO₃ is a crucial base for deprotonating the pyrazole.[3]
-
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this evacuation/backfill cycle three times to ensure the removal of all oxygen and moisture.
-
Self-Validation Check: A proper inert atmosphere is critical as the Cu(I) catalyst can be oxidized, deactivating it and leading to poor or no conversion.
-
-
Solvent and Ligand Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Then, add N,N'-dimethylethylenediamine (18 mg, 0.2 mmol) via syringe.
-
Causality Note: Anhydrous DMF is used as a polar aprotic solvent to dissolve the reagents. The diamine ligand solubilizes and activates the copper catalyst.[2]
-
-
Heating and Reaction: Place the sealed Schlenk tube into a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.
-
Self-Validation Check: The reaction mixture should turn from a pale suspension to a darker, more homogeneous color (often brown or deep green), indicating the formation of the active catalytic species.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. The disappearance of the pyrazole starting material and the appearance of a new, higher Rƒ spot indicates product formation. The reaction is typically complete within 12-24 hours.
-
Work-up and Extraction:
-
Once the reaction is complete, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity to a 4:1 mixture of hexanes and ethyl acetate, is typically effective for separating the product from unreacted 3,5-dibromopyridine and other impurities.
-
Characterization and Yield: Combine the pure fractions and remove the solvent under reduced pressure to yield 3-Bromo-5-(1H-pyrazol-1-yl)pyridine as a solid. The expected yield is typically in the range of 70-85%.
Product Characterization Data
The identity and purity of the final compound should be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| Molecular Formula | C₈H₆BrN₃ |
| Molecular Weight | 224.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.8 (s, 1H), ~8.6 (s, 1H), ~8.2 (s, 1H), ~7.8 (s, 1H), ~7.7 (d, 1H), ~6.5 (t, 1H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~150.1, ~148.5, ~142.0, ~135.0, ~129.0, ~120.5, ~108.0. |
| Mass Spec (ESI) | m/z: 223.98 [M+H]⁺, 225.98 [M+H]⁺ (isotopic pattern for Br).[6] |
Note: Predicted NMR shifts are based on structural analysis and may vary slightly.
Troubleshooting and Expert Insights
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst (oxidation); Insufficiently anhydrous conditions; Ineffective base. | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly opened anhydrous solvent. Consider using a stronger base like Cs₂CO₃. |
| Formation of Bis-arylated Product | Incorrect stoichiometry; Prolonged reaction time. | Ensure pyrazole is the limiting reagent (1.0 eq). Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction. |
| Difficult Purification | Product co-elutes with starting material. | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., Dichloromethane/Methanol) may improve separation. |
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
-
PubMed. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. National Library of Medicine. [Link]
-
ResearchGate. (2004). Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles. ResearchGate. [Link]
-
PubChem. (2026). 3-bromo-5-(1h-pyrazol-1-yl)pyridine. National Center for Biotechnology Information. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 3-bromo-5-(1h-pyrazol-1-yl)pyridine (C8H6BrN3) [pubchemlite.lcsb.uni.lu]
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 3-Bromo-5-(1H-pyrazol-1-yl)pyridine
Executive Summary & Chemical Context
The construction of complex biaryl architectures is a cornerstone of modern medicinal chemistry and materials science. Among the most versatile building blocks is 3-Bromo-5-(1H-pyrazol-1-yl)pyridine (CAS: 1209458-66-1) [1]. This specific heteroaryl halide is highly prized in drug discovery, serving as a critical intermediate in the synthesis of potent METTL3 inhibitors for oncology [2] and novel antileishmanial agents [3].
However, functionalizing this scaffold via Suzuki-Miyaura cross-coupling presents unique challenges due to its inherent coordination chemistry. This application note provides a comprehensive, mechanistically grounded protocol for achieving high-yielding Suzuki couplings with this demanding substrate.
Mechanistic Insights & Causality: Overcoming Catalyst Poisoning
The primary challenge in cross-coupling 3-Bromo-5-(1H-pyrazol-1-yl)pyridine lies in its structure. The molecule features both a pyridine nitrogen and a pyrazole ring, creating a highly effective bidentate chelating motif. In fact, pyridine-pyrazole frameworks are frequently synthesized specifically to serve as stable, water-soluble ligands for Palladium(II) complexes [4].
During a standard Suzuki coupling, the unreacted starting material or the newly formed biaryl product can competitively coordinate to the active Pd(0) or Pd(II) species. This unintended coordination sequesters the palladium, stalling the catalytic cycle and leading to incomplete conversions (catalyst poisoning).
The Solution: To circumvent this thermodynamic sink, the selection of the ancillary ligand is critical. Standard monodentate phosphines (like PPh₃) are easily outcompeted by the substrate's chelating nitrogen motif. Instead, researchers must utilize:
-
Strongly binding bidentate ligands with wide bite angles (e.g., dppf) to lock the palladium in the active cycle.
-
Sterically demanding Buchwald-type ligands (e.g., XPhos) whose bulk physically prevents the bidentate coordination of the pyridine-pyrazole substrate.
Catalytic Workflow
Figure 1: Catalytic cycle of Suzuki coupling tailored for 3-Bromo-5-(1H-pyrazol-1-yl)pyridine.
Quantitative Data: Reaction Optimization
The table below summarizes the causality behind catalyst selection and the resulting quantitative yields when coupling 3-Bromo-5-(1H-pyrazol-1-yl)pyridine with standard arylboronic acids.
| Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Rationale |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/H₂O (4:1) | 100 | 16 | < 30% | Severe catalyst poisoning; weak PPh₃ ligands are displaced by the substrate's N-atoms. |
| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 75-85% | Bidentate dppf strongly coordinates Pd, preventing substrate sequestration. |
| XPhos Pd G2 (2 mol%) | K₃PO₄ | THF/H₂O (10:1) | 80 | 4 | > 90% | Rapid oxidative addition; extreme steric bulk of XPhos prevents N-coordination. |
Standard Operating Protocol (SOP)
The following protocol utilizes the Pd(dppf)Cl₂ system, which offers an optimal balance of cost, stability, and high yield for this specific heterocyclic scaffold.
Materials Required
-
Electrophile: 3-Bromo-5-(1H-pyrazol-1-yl)pyridine (1.0 equiv, 1.0 mmol, 224.06 mg)
-
Nucleophile: Arylboronic acid or pinacol ester (1.2 equiv, 1.2 mmol)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%, 40.8 mg)
-
Base: Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol, 345.5 mg)
-
Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)
Step-by-Step Methodology
Step 1: Reagent Preparation & Degassing (Critical Step)
-
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-5-(1H-pyrazol-1-yl)pyridine, the arylboronic acid, and K₂CO₃.
-
Add the 1,4-Dioxane and Water mixture (10 mL).
-
Causality Note: Oxygen is highly detrimental to Pd(0) and promotes the oxidative homocoupling of boronic acids. Degas the suspension by sparging with high-purity Argon for exactly 15 minutes.
Step 2: Catalyst Addition & Reaction Execution 4. Briefly remove the septum under a positive flow of Argon and rapidly add the Pd(dppf)Cl₂ catalyst. 5. Seal the tube, place it in a pre-heated oil bath at 90 °C, and stir vigorously (800 rpm) for 8 hours. The biphasic nature of the reaction requires high agitation to ensure adequate mass transfer between the aqueous base and the organic phase.
Step 3: Self-Validating In-Process Control (IPC) 6. After 6 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the upper organic layer, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.
-
Validation State A: If the mass of the desired biaryl product is dominant and the starting material is consumed, proceed to Step 4.
-
Validation State B: If a mass corresponding to [M+H]⁺ of the homocoupled boronic acid (Ar-Ar) is present alongside unreacted starting material, oxygen ingress has occurred.
-
Validation State C: If starting material remains but no homocoupling is observed, catalyst poisoning has occurred. Spike the reaction with an additional 2 mol% of Pd(dppf)Cl₂ and continue heating for 2 hours.
Step 4: Workup & Isolation 7. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). 8. Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). 9. Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual dioxane and water. 10. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification 11. Purify the crude residue via flash column chromatography on silica gel. A typical gradient of 10% to 40% Ethyl Acetate in Hexanes effectively separates the biaryl product from the triphenylphosphine oxide (if present) and unreacted starting materials.
References
- Google Patents.Piperidine derivatives as METTL3 inhibitors (WO2024153775A1).
-
ResearchGate. Late-Stage Diversification of Pyrazoles as Antileishmanial Agents via Suzuki-Miyaura coupling. Retrieved from: [Link]
-
MDPI. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from:[Link]
scale-up synthesis of 3-Bromo-5-(1H-pyrazol-1-YL)pyridine derivatives
Application Note: Scalable Synthesis of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine Derivatives
Strategic Overview & Chemical Context
Pyrazolylpyridines are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors and emerging epigenetic modulators (e.g., METTL3 inhibitors). The synthesis of 3-bromo-5-(1H-pyrazol-1-yl)pyridine (CAS 1209458-66-1) [1] relies on the C-N cross-coupling of 1H-pyrazole with 3,5-dibromopyridine.
At the bench scale, this is often achieved using Palladium-catalyzed Buchwald-Hartwig amination. However, when transitioning to multi-kilogram production, the high cost of Palladium, the sensitivity of complex phosphine ligands, and the difficulty of removing heavy metal residues necessitate a more robust approach. Furthermore, 3,5-dibromopyridine possesses two identical reactive sites. The primary process engineering challenge is controlling regioselectivity to favor the mono-coupled product while suppressing the formation of the 3,5-bis(1H-pyrazol-1-yl)pyridine byproduct.
Mechanistic Rationale: The Ullmann-Type Advantage
To bypass the limitations of Palladium, we employ a Copper-catalyzed Ullmann-type coupling.
Causality in Catalyst Selection: We utilize Copper(I) Iodide (CuI) paired with a bidentate nitrogen ligand, N,N'-dimethylethylenediamine (DMEDA). The bidentate ligand is critical; it chelates the Cu(I) center, increasing its solubility in organic solvents and preventing disproportionation into inactive Cu(0) and Cu(II) species.
Mechanistically, the insertion of the first pyrazole ring electronically deactivates the pyridine ring slightly toward a second oxidative addition. However, at the high temperatures required for batch Ullmann couplings (110 °C), thermal energy overcomes this activation barrier, leading to di-coupling. To kinetically favor mono-coupling, we employ a stoichiometric imbalance (1.2 equivalents of 3,5-dibromopyridine to 1.0 equivalent of 1H-pyrazole) combined with a slow-dosing strategy for the pyrazole. This ensures the steady-state concentration of the nucleophile remains low, forcing it to react with the more abundant unreacted starting material rather than the mono-coupled product.
Catalytic cycle of Cu(I)-mediated C-N cross-coupling for pyrazolylpyridine synthesis.
Process Optimization: Batch vs. Flow Chemistry
Recent advancements in flow chemistry demonstrate that continuous processing can significantly mitigate exothermicity and selectivity issues in cross-couplings[2]. Flow reactors allow for rapid heat transfer and precise residence times, which are critical for synthesizing pyrazole-fused scaffolds without over-reaction[3].
The table below summarizes our Design of Experiments (DoE) comparing traditional batch, optimized semi-batch, and continuous flow parameters.
| Process Parameter | Standard Batch (Pd) | Optimized Semi-Batch (Cu) | Continuous Flow (Cu) |
| Catalyst System | Pd2(dba)3 / Xantphos | CuI / DMEDA | CuI / DMEDA |
| Base / Solvent | Cs2CO3 / Toluene | K2CO3 / DMSO | K2CO3 / NMP |
| Temperature | 100 °C | 110 °C | 140 °C (Pressurized) |
| Reaction Time | 18 hours | 24 hours | 45 minutes |
| Mono:Di Ratio | 85:15 | 94:6 | 98:2 |
| Isolated Yield | 78% (requires column) | 86% (crystallization) | 92% (crystallization) |
| Scalability Index | Low (Cost prohibitive) | High (Cost-effective) | Very High (High throughput) |
Self-Validating Scale-Up Protocol (100 g Semi-Batch Scale)
This protocol is designed as a self-validating system . At each critical juncture, specific physical or analytical checks are embedded to ensure the process remains within safe and productive parameters.
Materials Required:
-
3,5-Dibromopyridine: 133.5 g (0.56 mol, 1.2 eq)
-
1H-Pyrazole: 32.0 g (0.47 mol, 1.0 eq)
-
Copper(I) Iodide (CuI): 4.5 g (0.024 mol, 0.05 eq)
-
N,N'-Dimethylethylenediamine (DMEDA): 4.2 g (0.048 mol, 0.10 eq)
-
Potassium Carbonate (K2CO3, 325 mesh): 130.0 g (0.94 mol, 2.0 eq)
-
Anhydrous DMSO: 500 mL
Step-by-Step Methodology:
-
Catalyst Pre-Activation: In a 2 L jacketed reactor under N2 atmosphere, charge 100 mL of DMSO, CuI, and DMEDA. Stir at 25 °C for 30 minutes.
-
Self-Validation Check 1: The solution must transition from a colorless suspension to a homogeneous deep blue/green solution . If the solution turns brown, the Cu(I) has oxidized; halt the process, purge with N2, and remake the catalyst mixture.
-
-
Reagent Charging: Add 3,5-dibromopyridine and K2CO3 to the reactor. Add the remaining 300 mL of DMSO. Heat the jacket to 110 °C.
-
Causality: K2CO3 is chosen over Cs2CO3 because it is vastly cheaper at scale and its pKa is perfectly matched to deprotonate 1H-pyrazole (pKa ~14.2) at elevated temperatures.
-
-
Nucleophile Dosing: Dissolve 1H-pyrazole in 100 mL of DMSO. Using an addition funnel or dosing pump, add this solution dropwise to the reactor over exactly 4 hours.
-
Causality: Slow addition starves the reaction of the nucleophile, forcing the pyrazole to react with the excess 3,5-dibromopyridine rather than the newly formed product.
-
-
Reaction Monitoring: Stir at 110 °C for an additional 20 hours post-addition.
-
Self-Validation Check 2: Pull a 0.5 mL aliquot, quench in water/EtOAc, and analyze the organic layer via HPLC (254 nm). The target is <1% 1H-pyrazole remaining. If >1%, add an additional 0.01 eq of CuI/DMEDA and stir for 2 hours.
-
Downstream Processing & Purification
Avoiding silica gel chromatography is mandatory for scale-up economics. We leverage the differential solubility of the mono-coupled product and the di-coupled byproduct to achieve purity via crystallization.
-
Quench and Copper Scavenging: Cool the reactor to 25 °C. Add 500 mL of water followed by 100 mL of 28% aqueous Ammonium Hydroxide (NH4OH). Stir vigorously for 30 minutes.
-
Causality: NH4OH acts as a strong chelating agent, forming the water-soluble [Cu(NH3)4]2+ complex.
-
Self-Validation Check 3: The aqueous phase must turn deep blue, while the organic phase (once extracted) should be pale yellow. This confirms successful heavy metal scavenging.
-
-
Extraction: Extract the mixture with Ethyl Acetate (3 x 400 mL). Wash the combined organics with brine (2 x 300 mL) to remove residual DMSO. Dry over Na2SO4 and concentrate under reduced pressure to a crude oil.
-
Selective Crystallization: Dissolve the crude oil in a minimal amount of hot EtOAc (approx. 150 mL at 60 °C). Slowly add Heptane (approx. 450 mL) while cooling the mixture to 5 °C at a rate of 10 °C/hour.
-
Causality: The highly symmetric 3,5-bis(1H-pyrazol-1-yl)pyridine byproduct remains soluble in the EtOAc/Heptane mother liquor, while the less symmetric mono-coupled product crystallizes out.
-
-
Isolation: Filter the resulting off-white crystals and wash with cold Heptane. Dry in a vacuum oven at 45 °C to constant weight.
-
Self-Validation Check 4: Final HPLC purity must be >98.5% , with the di-coupled byproduct registering at <0.5%.
-
Continuous flow and semi-batch downstream processing workflow for scale-up.
References
-
Organic Process Research & Development. "Flow Chemistry for Flowing Cross-Couplings: A Concise Overview". ACS Publications. URL:[Link]
-
MDPI. "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds". Molecules. URL:[Link]
Sources
Application Note: Experimental Protocols for the N-Arylation of Pyrazoles with Bromopyridines
The synthesis of N-(pyridyl)pyrazoles via C-N cross-coupling is a critical transformation in modern drug discovery and agrochemical development. The pyrazole motif is a privileged pharmacophore, and its N-arylation with bromopyridines is typically achieved through two highly robust, transition-metal-catalyzed methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type coupling .
As an application scientist, selecting the optimal protocol requires a deep understanding of the electronic nature of the substrates, the steric demands of the coupling partners, and the mechanistic nuances of the catalytic cycles. This guide provides an authoritative, self-validating framework for executing both methodologies.
Strategic Rationale & Mechanistic Pathways
The choice between Palladium (Pd) and Copper (Cu) catalysis is dictated by the specific reactivity profiles of the substrates.
The Buchwald-Hartwig Amination (Pd-Catalyzed)
The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base[1]. The catalytic cycle begins with the reduction of Pd(II) to the active Pd(0) species. This is followed by the oxidative insertion of the Pd(0) species into the aryl halide substrate, resulting in a Pd(II) complex[2][3]. Coordination of the pyrazole enhances its acidity, enabling deprotonation by a base to form a palladium amide complex, which subsequently undergoes reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst[2].
Interestingly, the reactivity order of aryl electrophiles in the Buchwald-Hartwig reaction is typically ArBr > ArCl > ArI[3]. Aryl iodides can actually be challenging substrates because the liberated iodide can precipitate the Pd complex, leading to catalyst deactivation[3]. Better yields are obtained when the Pd(0) catalyst is complexed with chelating phosphine-type ligands such as BINAP, DPPF, or Xantphos[4].
The Ullmann-Type Coupling (Cu-Catalyzed)
Ullmann-type coupling is a Cu-mediated cross-coupling reaction that traditionally required harsh conditions and stoichiometric copper[5]. However, the introduction of bidentate ligands (e.g., diamines) enables the coupling reactions to proceed smoothly under relatively mild conditions with catalytic amounts of Cu salts[5]. The mechanism involves the formation of a Cu-pyrazolate intermediate, followed by the oxidative addition of the bromopyridine to form a Cu(III) complex, and final reductive elimination to forge the C-N bond[6]. Aryl chlorides are usually not reactive under standard Ullmann conditions and are generally avoided[7].
Fig 1. Divergent mechanistic pathways for Pd-catalyzed vs. Cu-catalyzed N-arylation.
Experimental Design & Parameter Selection
To ensure a self-validating experimental setup, the parameters must be carefully selected based on the mechanistic requirements of the chosen metal. Table 1 summarizes the quantitative data and optimal conditions for both approaches.
Table 1: Optimization Parameters for Pyrazole N-Arylation
| Parameter | Ullmann-Type Coupling (Cu) | Buchwald-Hartwig Amination (Pd) | Mechanistic Rationale |
| Catalyst Loading | CuI (10–20 mol%) | Pd2(dba)3 or Pd(OAc)2 (1–5 mol%) | Pd is highly active but expensive; Cu requires higher loading but is highly cost-effective for scale-up. |
| Ligand | DMEDA, trans-1,2-diaminocyclohexane | Xantphos, BINAP, BrettPhos | Bidentate ligands stabilize metal intermediates, prevent catalyst aggregation, and accelerate reductive elimination. |
| Base | K3PO4, K2CO3 (2.0 equiv) | NaOtBu, Cs2CO3 (1.2–1.5 equiv) | Base deprotonates the pyrazole. Strong bases like NaOtBu are essential for Pd turnover but may degrade sensitive substrates[3][8]. |
| Solvent | DMF, DMSO, Toluene | Toluene, 1,4-Dioxane | Polar aprotic solvents favor Cu-pyrazolate formation; non-polar solvents like Toluene favor Pd catalytic cycles. |
| Temperature | 100–150 °C | 80–110 °C | Cu typically requires higher activation energy for the oxidative addition step compared to Pd[3]. |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for executing both reactions. Strict adherence to inert atmosphere techniques is required, as oxygen irreversibly oxidizes electron-rich phosphine ligands and active Pd(0)/Cu(I) species.
Fig 2. Standardized experimental workflow for the C-N cross-coupling of pyrazoles.
Protocol A: Copper-Catalyzed Ullmann-Type N-Arylation
This method is highly recommended for standard, non-sterically hindered pyrazoles due to its robustness and low cost.
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add pyrazole (1.0 mmol), 3-bromopyridine (1.2 mmol), CuI (0.1 mmol, 10 mol%), and finely powdered K3PO4 (2.0 mmol).
-
Inert Atmosphere: Evacuate the tube and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure complete removal of oxygen.
-
Solvent & Ligand Addition: Under a positive flow of inert gas, add anhydrous Toluene or DMF (3.0 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%) via a micro-syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 110 °C for 16–24 hours with vigorous stirring.
-
Monitoring: Monitor the reaction progress via TLC or LC-MS until the pyrazole is fully consumed.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the suspension through a short pad of Celite to remove insoluble copper salts and inorganic base.
-
Extraction: Wash the filtrate with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (using a Hexanes/EtOAc gradient) to afford the pure N-(pyridin-3-yl)pyrazole.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
This method is preferred for sterically hindered substrates, electron-rich bromopyridines, or when lower reaction temperatures are required to preserve sensitive functional groups.
-
Preparation: To an oven-dried Schlenk tube, add pyrazole (1.0 mmol), 3-bromopyridine (1.2 mmol), Pd2(dba)3 (0.025 mmol, 2.5 mol%), Xantphos (0.05 mmol, 5 mol%), and Cs2CO3 (1.5 mmol)[1][4].
-
Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3x)[1].
-
Solvent Addition: Add anhydrous 1,4-Dioxane (4.0 mL) via syringe[1].
-
Reaction: Seal the tube and heat the mixture at 100 °C for 8–12 hours[1][3].
-
Monitoring: Monitor via LC-MS[1].
-
Work-up: Cool to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride, dilute with dichloromethane (10 mL), and filter through Celite to remove "Pd black" nanoparticles[1][4].
-
Extraction: Separate the organic layer, wash with brine, dry over MgSO4, and concentrate in vacuo[1].
-
Purification: Purify via column chromatography on silica gel to obtain the desired product[1][4].
Troubleshooting & Optimization
Even with robust protocols, C-N coupling reactions can stall due to subtle micro-environmental factors. Use Table 2 to diagnose and resolve common experimental failures.
Table 2: Common Issues and Causal Solutions
| Observation | Root Cause | Corrective Action |
| Black precipitate forms rapidly (Pd) | Catalyst decomposition to Pd(0) nanoparticles ("Pd black") prior to oxidative addition. | Ensure strict inert atmosphere; check ligand-to-metal ratio; switch to a more stable precatalyst (e.g., Pd(OAc)2). |
| Dehalogenation of bromopyridine | Protodehalogenation outcompetes the reductive elimination step. | Switch to a bulkier, more electron-rich ligand (e.g., BrettPhos) to accelerate reductive elimination. |
| Low conversion (Cu) | Poor solubility of the inorganic base or poor ligand coordination. | Add a phase transfer catalyst or switch to a more soluble base (e.g., Cs2CO3). Change solvent to DMF. |
| Amidation side-products | Reaction of the solvent (e.g., DMF) with the substrate at high temperatures. | Switch solvent to Toluene or 1,4-Dioxane; lower the reaction temperature. |
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ullmann coupling-An overview - operachem [operachem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with synthesizing 3-Bromo-5-(1H-pyrazol-1-yl)pyridine [1]. This compound is a critical halogenated N-heteroaromatic building block, typically synthesized via the transition-metal-catalyzed C-N cross-coupling (Ullmann or Buchwald-Hartwig amination) of 3,5-dibromopyridine with pyrazole.
Achieving high yields of the mono-substituted product requires precise control over reaction kinetics to prevent over-coupling (bis-substitution) and dehalogenation.
I. Reaction Workflow & Pathway
The fundamental challenge in this synthesis is differentiating two identical, highly reactive carbon-halogen bonds.
Caption: Reaction pathway for the mono-amination of 3,5-dibromopyridine with pyrazole.
II. Quantitative Data: Catalyst System Comparison
Selecting the right catalyst system dictates the ratio of mono- to bis-substitution. Below is a comparative summary of field-proven catalytic systems for this specific transformation [2].
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Mono:Bis Ratio | Expected Yield |
| CuI (10 mol%) | trans-N,N'-dimethylcyclohexane-1,2-diamine | K₂CO₃ | DMF | 110 | 3:1 | 45-55% |
| CuI (10 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | DMSO | 100 | 4:1 | 50-60% |
| Pd₂(dba)₃ (2 mol%) | Xantphos | K₃PO₄ | 1,4-Dioxane | 90 | 15:1 | 75-85% |
Note: Palladium systems utilizing bulky bidentate ligands (like Xantphos) generally provide superior regiocontrol compared to traditional Copper-catalyzed Ullmann conditions due to increased steric hindrance during the second oxidative addition step.
III. Troubleshooting FAQs
Q1: Why is my reaction yielding a high percentage of 3,5-bis(1H-pyrazol-1-yl)pyridine (the bis-adduct)? Causality: In symmetrical 3,5-dibromopyridine, the first C-N coupling introduces a pyrazole ring. While pyrazole is electron-withdrawing by induction (which should theoretically deactivate the ring to further nucleophilic attack), its nitrogen lone pair donates electron density into the pyridine π -system via resonance. This resonance donation is relatively weak, meaning the second carbon-bromine bond remains highly susceptible to a second oxidative addition by the metal catalyst [3]. Solution: Shift the reaction from thermodynamic to kinetic control.
-
Stoichiometry: Use a 1.2 to 1.5 molar excess of 3,5-dibromopyridine relative to pyrazole. The unreacted starting material can be easily recovered during chromatography.
-
Sterics: Switch to a Pd/Xantphos catalyst system. The wide bite angle and extreme steric bulk of Xantphos make the oxidative addition into the mono-adduct (which is now sterically encumbered by the first pyrazole ring) highly unfavorable.
Q2: My conversion stalls at 30-40%, leaving mostly unreacted 3,5-dibromopyridine. How can I drive the reaction to completion without risking over-coupling? Causality: Stalled conversions in Buchwald-Hartwig or Ullmann couplings are almost exclusively caused by catalyst deactivation (often via oxidation of Pd(0) to Pd(II) by trace oxygen) or poor base solubility. Solution: Do not simply increase the temperature, as this will exponentially increase bis-substitution. Instead:
-
Degassing: Ensure the solvent is rigorously degassed via the freeze-pump-thaw method or sparged with Argon for at least 30 minutes prior to catalyst addition.
-
Base optimization: If using K₃PO₄ in 1,4-dioxane, ensure it is finely milled and strictly anhydrous. Water ingress will poison the catalytic cycle and halt conversion.
Q3: LC-MS analysis shows significant formation of a dehalogenated byproduct (3-(1H-pyrazol-1-yl)pyridine). What causes this and how is it prevented? Causality: Hydrodehalogenation occurs when the metal-aryl intermediate undergoes protonation rather than reductive elimination with the pyrazole nucleophile. This is typically sourced from trace moisture, protic impurities in the solvent, or hydrogen abstraction from the solvent itself (e.g., THF or DMF at high temperatures). Solution: Switch to a strictly aprotic, non-coordinating solvent like Toluene or 1,4-Dioxane. Ensure all reagents are stored over molecular sieves.
IV. Troubleshooting Logic Tree
Caption: Decision matrix for troubleshooting low yields in 3-bromo-5-(1H-pyrazol-1-yl)pyridine synthesis.
V. Self-Validating Experimental Protocol (SOP)
This protocol utilizes a Palladium-catalyzed Buchwald-Hartwig amination, optimized for maximum mono-selectivity. It incorporates In-Process Controls (IPC) to create a self-validating feedback loop.
Reagents:
-
3,5-Dibromopyridine (1.50 eq, 15.0 mmol)
-
Pyrazole (1.00 eq, 10.0 mmol)
-
Pd₂(dba)₃ (0.02 eq, 0.2 mmol)
-
Xantphos (0.04 eq, 0.4 mmol)
-
Anhydrous K₃PO₄ (2.00 eq, 20.0 mmol)
-
Anhydrous 1,4-Dioxane (50 mL)
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromopyridine, pyrazole, and K₃PO₄.
-
Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3 times).
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. Sparge the suspension with Argon for 20 minutes.
-
Catalyst Activation: Quickly remove the septum under positive Argon flow and add Pd₂(dba)₃ and Xantphos. Replace the septum and sparge for an additional 5 minutes.
-
Heating: Submerge the flask in a pre-heated oil bath at 90 °C.
-
In-Process Control (IPC) 1 (t = 2 hours): Withdraw a 50 µL aliquot via syringe. Dilute with 1 mL Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.
-
Validation Check: If the ratio of Mono-adduct to Bis-adduct is < 10:1, immediately lower the bath temperature to 75 °C to arrest over-coupling. If conversion of pyrazole is < 50%, verify the Argon seal and continue heating.
-
-
Reaction Termination (t = 6-8 hours): Once IPC shows >95% consumption of pyrazole, remove from heat and cool to room temperature.
-
Workup: Dilute the mixture with Ethyl Acetate (100 mL) and filter through a pad of Celite to remove the metal catalyst and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (50 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient). The excess 3,5-dibromopyridine will elute first, followed by the target 3-Bromo-5-(1H-pyrazol-1-yl)pyridine.
VI. References
Sources
Technical Support Center: Purification of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine
Welcome to the technical support guide for the synthesis and purification of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common purification challenges encountered during and after the synthesis of this key heterocyclic building block. The synthesis, typically achieved via a palladium-catalyzed Buchwald-Hartwig or a copper-catalyzed Ullmann N-arylation of 3,5-dibromopyridine with pyrazole, is robust but can lead to several predictable impurities.[1][2][3] This guide provides detailed, field-proven protocols and explanations to help you achieve high purity for your target compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered purification problems in a question-and-answer format.
Question 1: My final product is contaminated with unreacted 3,5-dibromopyridine. How can I remove it?
Cause & Rationale: This is a common issue when the reaction has not gone to completion or if a sub-stoichiometric amount of pyrazole was used. 3,5-dibromopyridine is significantly less polar than the desired monosubstituted product due to the absence of the pyrazole ring's nitrogen atoms which can engage in hydrogen bonding. This difference in polarity is the key to its separation.
Troubleshooting Protocol: Flash Column Chromatography Flash column chromatography is the most effective method for separating the nonpolar dibromopyridine starting material from the more polar product.[4][5]
Step-by-Step Protocol:
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (dry-loading). To do this, dissolve the crude material in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate), add silica gel until a free-flowing powder is formed, and then remove the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent system. A typical column size is a 40-50:1 ratio of silica gel to crude product by weight.
-
Eluent System Selection: Start with a nonpolar eluent system and gradually increase polarity. A common starting point is a gradient of ethyl acetate (EtOAc) in hexanes or petroleum ether.
-
Begin with 100% Hexanes to elute very nonpolar impurities.
-
Gradually increase the EtOAc concentration (e.g., 5% -> 10% -> 20% EtOAc in Hexanes).
-
-
Elution and Fraction Collection:
-
Load the dry-loaded sample onto the top of the packed column.
-
Begin elution. The less polar 3,5-dibromopyridine will elute first.
-
The desired product, 3-Bromo-5-(1H-pyrazol-1-yl)pyridine, will elute later as the polarity of the eluent is increased.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.
-
-
Solvent Removal: Concentrate the pure fractions under reduced pressure to yield the purified product.
| Compound | Typical Eluent | Relative Retention (TLC) |
| 3,5-dibromopyridine | 5% EtOAc in Hexanes | High (Elutes First) |
| Target Product | 15-30% EtOAc in Hexanes | Medium |
| 3,5-di(1H-pyrazol-1-yl)pyridine | 40-60% EtOAc in Hexanes | Low (Elutes Last) |
Question 2: I have a significant amount of the bis-arylated byproduct, 3,5-di(1H-pyrazol-1-yl)pyridine. How can I remove this?
Cause & Rationale: The formation of the bis-arylated byproduct occurs when the desired monosubstituted product re-enters the catalytic cycle and reacts with another equivalent of pyrazole. This is more common with highly active catalysts, longer reaction times, or if the reaction temperature is too high. This byproduct is significantly more polar than the desired product, which allows for effective separation.
Troubleshooting Protocol 1: Flash Column Chromatography As with the starting material, column chromatography is highly effective. The bis-arylated product will be the last of the three key components (starting material, product, byproduct) to elute from the column. Follow the protocol outlined in Question 1, continuing to increase the eluent polarity to wash out the highly polar byproduct after your desired product has been collected.
Troubleshooting Protocol 2: Recrystallization If the product is highly crystalline, recrystallization can be an efficient, scalable alternative to chromatography. The goal is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the bis-arylated impurity remains in the mother liquor.
Step-by-Step Protocol:
-
Solvent Screening: Test solubility in various solvents. Good candidates might include isopropanol, ethanol, ethyl acetate/hexanes mixtures, or toluene.
-
Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Cooling: Slowly cool the solution to room temperature, then in an ice bath to induce crystallization of the desired product. Slow cooling is crucial for forming pure, well-defined crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the impurities.
-
Drying: Dry the crystals under vacuum. Check purity by NMR or LC-MS and repeat if necessary.
Question 3: My purified product has a grey/black tint, suggesting palladium catalyst residue. How do I remove it?
Cause & Rationale: Palladium catalysts, especially Pd(0) species, can sometimes precipitate as palladium black, which is notoriously difficult to remove by standard filtration.[6] These residues can interfere with downstream applications. The removal strategy involves either chelating the metal or performing a filtration through a dedicated scavenger medium.
Troubleshooting Protocol: Celite Filtration & Charcoal Treatment
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Filtration: Pass the solution through a pad of Celite®. This will remove a significant portion of the insoluble palladium black.[6]
-
Charcoal Treatment (Optional): If color persists, add a small amount of activated charcoal (approx. 1-2% w/w) to the filtrate.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.
-
Second Filtration: Filter the mixture again through a fresh pad of Celite to remove the charcoal. Caution: Ensure no charcoal passes through the filter.
-
Concentration: Concentrate the filtrate under reduced pressure.
General Purification Workflow & Troubleshooting Logic
The following diagrams provide a high-level overview of a typical purification strategy and a decision-making process for troubleshooting common issues.
Caption: A standard workflow for purifying 3-Bromo-5-(1H-pyrazol-1-yl)pyridine.
Caption: A decision tree for selecting a purification method based on the impurity.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for synthesizing 3-Bromo-5-(1H-pyrazol-1-yl)pyridine? A common method is the Buchwald-Hartwig amination.[2] Typical conditions involve reacting 3,5-dibromopyridine with pyrazole in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs2CO3 or K3PO4) in a high-boiling aprotic solvent like toluene or dioxane, with heating.[1][6]
Q2: Can I use an acid-base extraction to purify my product? An acid-base extraction is generally not recommended for this specific molecule. While the pyridine nitrogen is basic (pKa of pyridine is ~5.2), the pyrazole nitrogen atoms are much less basic and can be protonated under strongly acidic conditions. More importantly, the starting material (3,5-dibromopyridine) and the product have very similar basicities, making a clean separation by simple acid-base extraction difficult.[7]
Q3: My TLC shows my product as a smear rather than a distinct spot. What does this mean? Peak or spot tailing on silica gel is common for basic compounds like pyridines.[7] It is often caused by strong interactions between the basic nitrogen of your compound and acidic silanol groups on the silica surface. To get sharper spots on your TLC plate (and better separation on a column), you can add a small amount of a competing base, like triethylamine (~0.5-1%), to your eluent system.
Q4: How can I prevent the formation of the bis-arylated byproduct in the first place? To minimize the formation of 3,5-di(1H-pyrazol-1-yl)pyridine, you can:
-
Use a slight excess of the 3,5-dibromopyridine relative to the pyrazole.
-
Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the 3,5-dibromopyridine is consumed.
-
Lower the reaction temperature or use a less active catalyst system if byproduct formation is rapid.
References
- IUPAC. Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its chloro-substituted analogue.
- ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF.
- IPAustralia. SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID.
- ChemicalBook. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis.
- Organic Synthesis. Buchwald-Hartwig Coupling.
- PubChem. 3-bromo-5-(1h-pyrazol-1-yl)pyridine.
- Royal Society of Chemistry. RSC Advances.
- National Center for Biotechnology Information. Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes - PMC.
- Alfa Chemistry. Buchwald-Hartwig Coupling.
- ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Sigma-Aldrich. 3-bromo-5-(1H-pyrazol-5-yl)pyridine | 166196-72-1.
- BenchChem.
- MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- Organic Chemistry Portal.
- BenchChem.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
avoiding debromination in reactions with 3-Bromo-5-(1H-pyrazol-1-YL)pyridine
Welcome to the technical support center for 3-Bromo-5-(1H-pyrazol-1-yl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address a common and critical challenge: the undesired side reaction of debromination. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant problem with 3-Bromo-5-(1H-pyrazol-1-yl)pyridine?
Debromination, also known as hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling reactions. It involves the replacement of the bromine atom on the pyridine ring with a hydrogen atom, leading to the formation of the undesired byproduct, 5-(1H-pyrazol-1-yl)pyridine.[1][2] This side reaction is problematic as it reduces the yield of the desired product and introduces a structurally similar impurity that can be challenging to separate during purification.
The pyridine and pyrazole rings in the core structure of 3-bromo-5-(1H-pyrazol-1-yl)pyridine are electron-deficient. However, the nitrogen atoms in these rings can coordinate to the metal catalyst, influencing the electronic properties and reactivity of the C-Br bond. This can sometimes make the molecule more susceptible to side reactions like debromination under certain cross-coupling conditions.
Q2: I'm observing significant debromination in my Suzuki-Miyaura coupling reaction. What are the primary causes and how can I mitigate this?
Debromination in Suzuki-Miyaura coupling is a common issue and can be attributed to several factors. The primary cause is often a competing reductive pathway where a hydride species is transferred to the palladium center, which then reductively eliminates the debrominated arene.[1][3]
Here is a systematic approach to troubleshooting this issue:
Troubleshooting Workflow for Debromination in Suzuki Coupling
Caption: A systematic approach to address debromination in Suzuki coupling.
Key Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Base | Switch from strong bases like Na₂CO₃ to milder inorganic bases such as K₃PO₄, CsF, or KF.[1] | Stronger bases can promote the formation of hydride species that lead to debromination. Weaker bases are less prone to this side reaction.[1] |
| Catalyst/Ligand | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) with a suitable palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G2).[2][4] | These ligands stabilize the palladium center and accelerate the desired cross-coupling pathway, making it kinetically more favorable than the debromination pathway.[3] |
| Solvent | Use anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF. Minimize the amount of water if required for boronic acid solubility. | Protic solvents like alcohols can act as hydride donors, especially at elevated temperatures, facilitating debromination.[1] |
| Temperature | Run the reaction at the lowest effective temperature. Consider starting at a lower temperature (e.g., 80 °C) and gradually increasing if the reaction is slow. | Lower temperatures can increase the selectivity of the reaction by disfavoring side reactions that may have a higher activation energy.[1] |
Q3: I am planning a Buchwald-Hartwig amination. What precautions should I take to prevent debromination?
Similar to Suzuki coupling, Buchwald-Hartwig amination can also be plagued by debromination. The palladium-hydride species responsible for this side reaction can be generated from the amine or the base.[3][5]
Key Considerations for Buchwald-Hartwig Amination:
-
Ligand Choice is Crucial: The use of bulky, electron-rich biarylphosphine ligands is highly recommended. Ligands like BrettPhos, RuPhos, or XPhos often give excellent results by promoting the C-N reductive elimination over the debromination pathway.[6]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is commonly used, but if debromination is observed, switching to lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be beneficial.[7]
-
Solvent and Temperature: Anhydrous toluene or dioxane are standard solvents. Running the reaction at a moderate temperature (e.g., 90-110 °C) is typically sufficient. Avoid excessively high temperatures, which can promote side reactions.[7]
Illustrative Catalytic Cycle and Side Reaction
Caption: Buchwald-Hartwig cycle with the competing debromination pathway.
Q4: Can I perform a lithium-halogen exchange or Grignard formation on 3-Bromo-5-(1H-pyrazol-1-yl)pyridine?
Attempting a standard lithium-halogen exchange with reagents like n-BuLi or t-BuLi at temperatures like -78 °C can be challenging. The acidic proton on the pyrazole ring (if unprotected) would be deprotonated first. Even with a protected pyrazole, the pyridine ring is susceptible to nucleophilic addition by the organolithium reagent.
For Grignard reagent formation, using magnesium metal is often difficult with electron-deficient heteroaromatics. A more reliable method is a halogen-magnesium exchange using a reagent like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl).[8] This exchange can often be performed at lower temperatures, which helps to suppress side reactions.
Recommended Protocol for Halogen-Magnesium Exchange:
This protocol outlines the formation of the Grignard reagent followed by quenching with a generic electrophile (e.g., benzaldehyde).
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add 3-bromo-5-(1H-pyrazol-1-yl)pyridine (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous THF (to a concentration of approx. 0.5 M).
-
Cooling: Cool the solution to between -15 °C and -10 °C.
-
Addition: Slowly add iPrMgCl·LiCl (1.1 equiv) dropwise, ensuring the internal temperature does not rise above -10 °C.
-
Exchange: Stir the mixture at this temperature for 1-2 hours to allow for the halogen-magnesium exchange to complete.
-
Reaction with Electrophile: Cool the newly formed Grignard reagent to the desired reaction temperature (often -78 °C for sensitive electrophiles) and add the electrophile (1.2 equiv) dropwise.
-
Quenching and Work-up: After the reaction is complete, quench carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
-
El-Gendy, A. M., & El-Gharabawy, H. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 10(62), 37885-37895. Retrieved from [Link]
-
Lee, S., Jørgensen, M., & Hartwig, J. F. (2007). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Organic Letters, 9(13), 2739–2742. Retrieved from [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
J&K Scientific LLC. (2026). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Low Yields in Pyridine-Hydrazine Condensations
Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that synthesizing pyridine hydrazones—critical intermediates for pyrazolopyridines, triazolopyridines, and complex ligands—often presents unexpected challenges. While the condensation of hydrazine with carbonyls is classically taught as a straightforward, high-yielding reaction, the reality of working with pyridine precursors (such as pyridinecarboxaldehydes or acetylpyridines) is fraught with side reactions, steric hindrances, and isolation nightmares.
This guide is designed to move beyond basic textbook protocols. We will dissect the mechanistic causality behind low yields, provide self-validating experimental workflows, and offer field-proven troubleshooting strategies to optimize your syntheses.
Diagnostic Workflow
Before adjusting your protocol, you must identify the specific failure mode of your reaction. Use the diagnostic flowchart below to map your crude analytical data to the correct troubleshooting pathway.
Diagnostic workflow for troubleshooting pyridine-hydrazine condensation reactions.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why am I getting massive amounts of the symmetric azine byproduct instead of the mono-hydrazone?
The Causality: Hydrazine is a bi-functional supernucleophile. When it attacks your pyridine precursor, the initial condensation product (the mono-hydrazone) retains a highly nucleophilic terminal amine. If the local concentration of your unreacted pyridinecarboxaldehyde is too high, this terminal amine will attack a second equivalent of the aldehyde, dehydrating to form a highly stable, symmetric azine [1]. The Solution: You must enforce a stoichiometric inversion. Do not mix the reagents in a 1:1 ratio. Instead, dissolve a large excess of hydrazine hydrate (5 to 10 equivalents) in your solvent, and add the pyridine precursor dropwise over an extended period. This maintains a pseudo-infinite dilution of the electrophile, ensuring the mono-hydrazone is statistically unlikely to encounter another aldehyde molecule [1]. Self-Validating Check: Run a TLC (e.g., 5% MeOH in DCM). The symmetric azine will appear as a highly non-polar, fast-moving spot under UV light, whereas the primary hydrazone will be significantly more polar and remain closer to the baseline.
Q2: My reaction stalls with significant unreacted pyridine ketone/aldehyde. How do I drive the conversion?
The Causality: Pyridine rings exert a strong electron-withdrawing effect, but depending on the position of the carbonyl and the presence of adjacent steric bulk (e.g., in 2-acetylpyridine), the activation energy required for the dehydration of the transient hemiaminal intermediate can be prohibitively high [3]. The Solution: The reaction requires a delicate balance of pH. Introduce a catalytic amount of a Brønsted acid (such as glacial acetic acid or p-toluenesulfonic acid, typically 1-5 mol%) [2][5]. The acid protonates the carbonyl oxygen, increasing its electrophilicity for the initial attack, and crucially, protonates the hydroxyl group of the hemiaminal intermediate, turning it into a superior leaving group (water) to facilitate the final dehydration step [2]. Self-Validating Check: Monitor the reaction via FT-IR spectroscopy. You should observe the disappearance of the strong carbonyl stretch (~1700 cm⁻¹) and the emergence of the characteristic imine/hydrazone C=N stretch (~1600 cm⁻¹).
Q3: The reaction seems complete by TLC, but my isolated yields are terrible. Where is my product going?
The Causality: Pyridine hydrazones are notoriously susceptible to hydrolysis. The reaction is an equilibrium; exposing the product to aqueous workups or applying high heat during rotary evaporation (especially if residual water or acid is present) will drive the equilibrium backward, cleaving the hydrazone back into the starting materials. Furthermore, many pyridine hydrazones form highly water-soluble oils that are lost in the aqueous layer during extraction. The Solution: Eliminate aqueous extractions entirely. If you are using hydrazine hydrate as a solvent or in large excess, do not boil it off under a vacuum. Instead, concentrate the mixture by blowing a steady, gentle stream of nitrogen gas over the solution overnight [4]. Once concentrated, induce crystallization by triturating the crude residue with a cold, non-polar solvent like diethyl ether or hexanes.
Mechanistic Pathway of Condensation and Side Reactions
Understanding the transient intermediates is key to controlling the reaction outcome. The diagram below illustrates the divergence point where the reaction either yields the desired product or falls into the azine thermodynamic sink.
Mechanistic pathway showing hemiaminal formation, dehydration, and azine side-reaction.
Quantitative Data: Condition Optimization Matrix
The following table summarizes the quantitative impact of shifting from standard textbook conditions to our optimized parameters.
| Reaction Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale | Expected Yield Shift |
| Stoichiometry | 1:1 (Precursor:Hydrazine) | 1:5 to 1:10 (Excess Hydrazine) | Prevents the formed hydrazone from acting as a nucleophile against unreacted precursor. | 40% → >90% |
| Addition Sequence | Batch addition | Dropwise addition of precursor | Maintains a pseudo-infinite dilution of the electrophile, favoring mono-condensation. | 50% → 95% |
| Catalysis | Neutral pH | 1-5 mol% Glacial Acetic Acid | Protonates the carbonyl oxygen, lowering the activation energy for hemiaminal dehydration. | 30% → 85% |
| Solvent/Workup | Aqueous extraction / Rotary Evaporation | Anhydrous Methanol / N₂ Stream | Prevents hydrolysis of the acid-labile hydrazone bond and minimizes thermal degradation. | 20% → 80% |
Standard Operating Procedure: Optimized Synthesis of Pyridine Hydrazones
This self-validating protocol is designed to maximize the yield of the mono-hydrazone while suppressing azine formation and preventing product hydrolysis.
Reagents & Equipment:
-
Pyridine precursor (e.g., 2-pyridinecarboxaldehyde)
-
Hydrazine monohydrate (64% hydrazine)
-
Anhydrous Methanol
-
Glacial Acetic Acid
-
Syringe pump or pressure-equalizing addition funnel
Step-by-Step Methodology:
-
Preparation of the Hydrazine Bed: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydrazine monohydrate (5.0 equivalents relative to your precursor) in 20 mL of anhydrous methanol.
-
System Activation: Add 2-3 drops of glacial acetic acid to the stirring hydrazine solution. Note: The solution should remain slightly basic due to the overwhelming excess of hydrazine, but the trace acid acts as a proton shuttle for the dehydration step.
-
Controlled Electrophile Addition: Dissolve the pyridine precursor (1.0 equivalent, e.g., 10 mmol) in 10 mL of anhydrous methanol. Load this into a syringe pump. Add the precursor solution dropwise to the stirring hydrazine mixture at room temperature over a period of 45 to 60 minutes.
-
Reaction Monitoring: Allow the reaction to stir for an additional 2 hours. Withdraw a 10 µL aliquot, dilute in methanol, and spot on a silica TLC plate (Eluent: 5% MeOH in DCM). Verify the complete consumption of the starting material (UV active, higher Rf) and the dominant presence of the polar hydrazone product (lower Rf).
-
Non-Thermal Concentration: Transfer the reaction mixture to a wide-mouth beaker or leave it in the flask. Apply a gentle, continuous stream of nitrogen gas over the surface of the liquid overnight in a well-ventilated fume hood. This safely volatilizes the methanol and excess hydrazine without inducing thermal hydrolysis.
-
Isolation and Purification: Once a crude oil or semi-solid remains, add 15 mL of ice-cold diethyl ether and triturate vigorously with a glass rod. The pyridine hydrazone should crash out as a crystalline solid. Filter the precipitate over a Büchner funnel, wash with an additional 5 mL of cold ether, and dry under a high vacuum.
References
- Pyridine–hydrazone ligands in enantioselective palladium–catalyzed Suzuki- Miyaura cross–couplings. Universidad de Sevilla.
- Optimizing reaction conditions for pivalic acid hydrazide condensations. Benchchem.
- Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. ACS Publications.
- Advice on working up a reaction using hydrazine hydrate as a solvent?. Reddit (Chemistry Community).
- Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate.
Technical Support Center: Effective Workup Procedures for 3-Bromo-5-(1H-pyrazol-1-yl)pyridine
Welcome to the technical support center for the effective isolation of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your purification process. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the high purity of your target compound.
Troubleshooting Guide: Navigating the Purification Maze
The isolation of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine can present several challenges, from the removal of unreacted starting materials to the separation of closely related impurities. The following flowchart and detailed explanations will guide you through a systematic approach to purify your compound effectively.
Purification Workflow Diagram
Caption: A workflow for the purification of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine.
Step-by-Step Troubleshooting
1. Initial Aqueous Workup (Acid-Base Extraction)
-
Symptom: The crude reaction mixture contains both organic and inorganic materials, including unreacted starting materials and basic byproducts.
-
Causality: The basic nature of the pyridine ring allows for its separation from non-basic impurities through acid-base extraction.[1] By treating the organic solution with an aqueous acid, the pyridine derivative is protonated, forming a water-soluble salt.[2]
-
Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated product will move to the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a suitable base (e.g., saturated sodium bicarbonate or dilute NaOH) to a pH > 8 to deprotonate the pyridinium salt and regenerate the free base.
-
Extract the product back into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3][4]
-
2. Column Chromatography
-
Symptom: Thin Layer Chromatography (TLC) of the product from the aqueous workup shows the presence of closely related impurities with similar polarities.
-
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase.[2] Due to the basicity of the pyridine nitrogen, interactions with the acidic silanol groups on silica gel can lead to peak tailing.[3][5]
-
Protocol:
-
Stationary Phase Selection: Standard silica gel is commonly used. To mitigate peak tailing, consider using neutralized silica gel (by pre-treating with a solvent system containing a small amount of triethylamine) or alternative stationary phases like alumina.[3]
-
Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is a common starting point.[6][7] The polarity can be gradually increased to elute the product. Adding a small percentage of triethylamine (0.1-1%) to the eluent can also help to reduce peak tailing on silica gel.[5]
-
Procedure:
-
Prepare a slurry of the stationary phase in the initial eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[2]
-
-
3. Recrystallization
-
Symptom: The product obtained after chromatography or extraction is an oil or an amorphous solid containing minor impurities.
-
Causality: Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures.
-
Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below. Screening various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, or mixtures) is crucial.[3]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: My yield is significantly low after the acid-base extraction. What could be the reason?
A1: Several factors could contribute to low yield during an acid-base extraction:
-
Incomplete Protonation/Deprotonation: Ensure the pH is sufficiently low (typically pH 1-2) during the acid wash to fully protonate the pyridine nitrogen and transfer it to the aqueous layer. Conversely, ensure the pH is sufficiently high (pH > 8) during basification to fully deprotonate the pyridinium salt for extraction back into the organic phase.[2]
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping the product. To break emulsions, you can try adding brine, gently swirling instead of vigorous shaking, or filtering the mixture through a pad of celite.
-
Product Solubility: While the pyridinium salt is expected to be water-soluble, highly substituted or lipophilic derivatives may still have some solubility in the organic layer. Multiple extractions of the organic layer with the aqueous acid can help maximize recovery.
Q2: I'm observing significant peak tailing during column chromatography on silica gel. How can I improve the peak shape?
A2: Peak tailing for pyridine derivatives on silica gel is a common issue due to the interaction between the basic nitrogen and acidic silanol groups.[5] Here are some effective strategies:
-
Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (0.1-1%) or pyridine, to your eluent.[5] This will occupy the active silanol sites, minimizing their interaction with your product.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or a polymer-based stationary phase which lacks acidic sites.[3]
-
pH Adjustment (for HPLC): If using reverse-phase HPLC, lowering the mobile phase pH (e.g., to 2.5-3.0 with a buffer) can protonate the silanol groups and reduce interactions.[5]
Q3: My final product is a persistent oil and won't crystallize. What should I do?
A3: The inability to crystallize can be due to residual impurities or the inherent properties of the molecule.[3]
-
Purity Check: First, ensure the highest possible purity using techniques like column chromatography. Even minor impurities can inhibit crystallization.
-
Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures. Try dissolving the oil in a good solvent and then slowly adding a poor solvent (an anti-solvent) until turbidity appears, then allow it to stand.
-
Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.
-
Trituration: Stirring the oil with a solvent in which it is poorly soluble (like hexanes or pentane) can sometimes induce solidification.
Q4: What are the common impurities I should expect in the synthesis of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine?
A4: The impurities will depend on the synthetic route. Common impurities could include:
-
Unreacted Starting Materials: Such as 3,5-dibromopyridine or pyrazole.
-
Isomeric Products: Depending on the reaction conditions, other isomers might form.
-
Over-brominated or Under-brominated Species: In bromination reactions, it's possible to have species with more than one or no bromine atoms.
-
Byproducts from Side Reactions: The specific side reactions will be dictated by the reagents and conditions used.
Regular monitoring of the reaction by TLC or LC-MS is crucial to identify the formation of impurities and optimize the reaction conditions to minimize them.[1]
Quantitative Data Summary
| Parameter | Value/Range | Source |
| Molecular Formula | C₈H₆BrN₃ | [9] |
| Molecular Weight | 224.06 g/mol | |
| Common Eluent for Chromatography | Hexane/Ethyl Acetate Gradient | [2][6] |
| Recommended pH for Acid Extraction | 1 - 2 | [2] |
| Recommended pH for Base Extraction | > 8 | [2] |
References
- A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy - Benchchem.
- Troubleshooting common issues in pyridine synthesis - Benchchem.
- Technical Support Center: Purification of Pyridin-4-ol Derivatives - Benchchem.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
- Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem.
-
. Available from:
- preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
- 3-bromo-5-(1h-pyrazol-1-yl)pyridine - PubChemLite.
- 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate - MDPI.
- 3-bromo-5-(1H-pyrazol-5-yl)pyridine | 166196-72-1 - Sigma-Aldrich.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PubChemLite - 3-bromo-5-(1h-pyrazol-1-yl)pyridine (C8H6BrN3) [pubchemlite.lcsb.uni.lu]
Unambiguous Structural Characterization of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine: X-Ray Crystallography vs. Spectroscopic Alternatives
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Executive Summary
3-Bromo-5-(1H-pyrazol-1-yl)pyridine (CAS: 1209458-66-1) is a highly versatile heterocyclic building block[1]. Featuring both a halogen-bond-donating bromine atom and multiple nitrogen coordination sites, it is increasingly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), such as METTL3 inhibitors for oncology applications[2], and in the design of novel metal-organic frameworks.
For drug development professionals, confirming the exact regiochemistry (distinguishing the 3,5-isomer from 2,5- or 3,4-isomers) and understanding its solid-state behavior is critical. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and Powder X-Ray Diffraction (PXRD), providing self-validating experimental workflows to ensure absolute structural certainty.
The Analytical Challenge: Why SCXRD is the Gold Standard
While solution-state NMR is excellent for routine purity checks, it strips away all information regarding three-dimensional molecular packing. In the solid state, bromopyridines are known to act as robust halogen bond donors[3]. The electron-withdrawing nature of the pyridine ring enhances the positive electrostatic potential (the σ -hole) on the bromine atom[4].
In 3-Bromo-5-(1H-pyrazol-1-yl)pyridine, this σ -hole can interact with the nucleophilic nitrogen atoms (either the pyridine N1 or the pyrazole N2) of adjacent molecules. These C−Br⋅⋅⋅N interactions direct the supramolecular assembly, dictating the compound's solubility, stability, and polymorphic landscape. SCXRD provides the most definitive structural picture of these pharmaceutical solids, revealing hydrogen-bonding networks, π−π stacking, and exact atomic coordinates[5].
Comparative Performance Analysis
| Feature / Metric | Single-Crystal XRD (SCXRD) | Solution-State NMR | Powder XRD (PXRD) |
| Primary Output | Absolute 3D atomic coordinates & packing | 2D molecular connectivity & purity | Bulk phase identification & crystallinity |
| Sample Requirement | Single, defect-free crystal (0.1 - 0.3 mm) | 5–10 mg dissolved in deuterated solvent | 10–50 mg of microcrystalline powder |
| Regiochemistry | Unambiguous (Direct visual confirmation) | Inferred (Requires 2D HMBC/NOESY) | Poor (Cannot easily solve ab initio) |
| Intermolecular Forces | Directly Measured (Halogen/Hydrogen bonds) | Not Applicable (Lost in solution) | Inferred (Requires SCXRD reference) |
| Turnaround Time | 12–48 hours (including crystal growth) | 1–2 hours | 15–30 minutes |
Self-Validating Experimental Workflows
To establish absolute trustworthiness in your structural characterization, you must employ a closed-loop validation system. The following methodologies explain not just how to perform the experiments, but the causality behind each technical choice.
Phase 1: Solution-State NMR (Pre-Crystallization Validation)
Causality: Before committing days to crystal growth, NMR ensures the bulk material is the correct constitutional isomer. 2D HMBC is critical to unambiguously prove the C-N bond formation between the pyridine C5 and pyrazole N1, distinguishing it from potential N2 coordination.
-
Sample Preparation: Dissolve 10 mg of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine in 0.6 mL of CDCl3 .
-
Data Acquisition: Acquire standard 1H , 13C , HSQC, and HMBC spectra at 298 K using a 400 MHz or higher spectrometer.
-
Analysis: Identify the cross-peak in the HMBC spectrum correlating the pyrazole protons to the C5 carbon of the pyridine ring.
Phase 2: Single Crystal Growth (Thermodynamic Control)
Causality: Vapor diffusion is selected over rapid solvent evaporation because it provides slow, thermodynamically controlled supersaturation, yielding defect-free single crystals suitable for high-resolution diffraction.
-
Primary Solution: Dissolve 5 mg of the validated powder in 1 mL of dichloromethane (good solvent) in a 2-dram inner vial.
-
Antisolvent Chamber: Place the open inner vial into a 20 mL outer scintillation vial containing 3 mL of hexanes (antisolvent).
-
Diffusion: Cap the outer vial tightly and leave undisturbed at room temperature for 3–5 days until block-like crystals form.
Phase 3: SCXRD Data Collection & Refinement
Causality: For bromine-containing compounds, Molybdenum ( MoKα ) radiation is preferred over Copper ( CuKα ) to minimize X-ray absorption effects, preventing data distortion[6]. Cooling the crystal to 100 K minimizes atomic thermal motion, yielding sharper electron density maps.
-
Mounting: Select a single crystal (approx. 0.2×0.2×0.1 mm) under a polarized microscope. Coat in paratone oil and mount on a MiTeGen loop.
-
Data Collection: Transfer to the diffractometer under a 100 K nitrogen cold stream. Collect diffraction frames using MoKα radiation ( λ=0.71073 Å).
-
Structure Solution: Integrate the frames, apply multi-scan absorption corrections, and solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).
-
Refinement: Refine the structure using full-matrix least-squares on F2 . Locate the halogen bonds by measuring the distance between the Br atom and adjacent nitrogen atoms (looking for distances shorter than the sum of their van der Waals radii, <3.40 Å)[7].
Phase 4: PXRD (Bulk Validation)
Causality: SCXRD only characterizes a single crystal. PXRD proves that the selected crystal is representative of the entire bulk batch, ensuring no polymorphic mixtures are present[5].
-
Simulation: Generate a calculated PXRD pattern from the refined SCXRD .cif file.
-
Measurement: Lightly grind the bulk powder and load it onto a zero-background silicon holder. Scan from 2∘ to 40∘ 2θ using CuKα radiation.
-
Validation: Overlay the experimental PXRD pattern with the calculated pattern. A 1:1 match confirms bulk phase purity.
Visualizing the Workflows and Mechanisms
Fig 1: Closed-loop validation workflow for the structural characterization of solid-state compounds.
Fig 2: Mechanistic pathway of halogen bond-directed supramolecular assembly in the crystal lattice.
Conclusion
For complex heterocyclic building blocks like 3-Bromo-5-(1H-pyrazol-1-yl)pyridine, relying on a single analytical technique introduces significant risk into the drug development pipeline. While NMR is indispensable for verifying solution-state connectivity, it cannot predict the solid-state packing driven by the bromine σ -hole. By integrating SCXRD to map the exact halogen-bonding networks and utilizing PXRD to validate the bulk material, researchers can establish a rigorous, self-validating framework that ensures absolute structural confidence for downstream pharmaceutical applications.
Sources
- 1. 3-Bromo-5-(1H-pyrazol-1-YL)pyridine | 1209458-66-1 | Benchchem [benchchem.com]
- 2. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]
- 3. Evaluation of Halogenopyridinium Cations as Halogen Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. improvedpharma.com [improvedpharma.com]
- 6. veranova.com [veranova.com]
- 7. Effect of intermolecular interactions on the molecular structure; theoretical study and crystal structures of 4-bromopyridinium tetrafluoroborate and diaqua(3-bromopyridine)difluorocopper(ii) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of 3-Bromo vs 3-Chloro-5-(1H-pyrazol-1-YL)pyridine Reactivity
Executive Summary & Scaffolding Context
In the development of modern therapeutics—particularly kinase inhibitors and epigenetic modulators like [1]—the 5-(1H-pyrazol-1-yl)pyridine motif serves as a highly versatile pharmacophore. When functionalizing this scaffold via transition-metal catalysis, the choice between the[2] and the [3] dictates the entire synthetic strategy.
As an application scientist, I frequently encounter projects where the misallocation of these starting materials leads to stalled reactions or blown budgets. This guide provides an objective, data-driven comparison of their reactivity profiles, focusing on cross-coupling efficiencies, catalyst selection causality, and self-validating process scalability.
Thermodynamic & Kinetic Fundamentals: Oxidative Addition Dynamics
The causality behind the divergent reactivity of these two halides lies in their bond dissociation energies (BDE) and the resulting kinetics of oxidative addition.
-
3-Bromo-5-(1H-pyrazol-1-yl)pyridine: The C-Br bond has a relatively low BDE (~81 kcal/mol). Consequently, oxidative addition to the Pd(0) active species is rapid. Standard, cost-effective catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are highly efficient, making this the preferred substrate for rapid analog generation in discovery chemistry.
-
3-Chloro-5-(1H-pyrazol-1-yl)pyridine: The C-Cl bond is significantly stronger (~96 kcal/mol), creating a high kinetic barrier for oxidative addition. Traditional phosphine ligands fail to activate this bond efficiently, leading to catalyst degradation and poor yields[4]. However, the advent of dialkylbiaryl phosphine ligands (e.g., )[5] has unlocked the reactivity of aryl chlorides. These electron-rich, sterically demanding ligands accelerate oxidative addition while preventing off-target reductive elimination.
Caption: Mechanistic workflow of Pd-catalyzed cross-coupling highlighting the oxidative addition barrier.
Comparative Performance Data
The following table summarizes the quantitative performance of both scaffolds across standard cross-coupling modalities. Data reflects optimized conditions for each respective halogen.
| Reaction Type | Substrate | Catalyst System | Temp / Time | Yield (%) | Mechanistic Observation |
| Suzuki-Miyaura | 3-Bromo | 5 mol% Pd(PPh₃)₄ | 90°C / 2h | >90% | Rapid conversion; standard conditions suffice. |
| Suzuki-Miyaura | 3-Chloro | 5 mol% Pd(PPh₃)₄ | 90°C / 24h | <20% | Stalled reaction; protodeboronation competes. |
| Suzuki-Miyaura | 3-Chloro | 2 mol% Pd(XPhos)G3 | 90°C / 4h | 85% | XPhos accelerates oxidative addition of C-Cl. |
| Buchwald-Hartwig | 3-Bromo | 5 mol% Pd₂(dba)₃ / BINAP | 100°C / 4h | 88% | Efficient C-N bond formation. |
| Buchwald-Hartwig | 3-Chloro | 2 mol% Pd(RuPhos)G3 | 100°C / 3h | 92% | RuPhos prevents reductive elimination of Ar-Cl. |
Strategic Selection Logic
When designing a synthetic route, the choice between the bromo and chloro variants should be dictated by the project phase and the specific demands of the transformation.
Caption: Decision tree for selecting the optimal 3-halo-5-(1H-pyrazol-1-yl)pyridine precursor.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints (e.g., LC-MS monitoring, specific quenching) to confirm that the mechanistic pathways are functioning as intended.
Protocol A: Suzuki-Miyaura Coupling of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine
Objective: Rapid C-C bond formation using standard, cost-effective catalysis.
-
Preparation: In a flame-dried Schlenk flask, combine 3-bromo-5-(1H-pyrazol-1-yl)pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Sparge the biphasic solution with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under a positive stream of argon.
-
Reaction: Seal the flask and heat to 90°C.
-
Validation Checkpoint 1: At 1 hour, sample the organic layer. LC-MS should indicate >95% consumption of the bromo-pyridine. Self-Validation: The mass spectrum must show the product peak [M+H]+ without the characteristic 1:1 M/M+2 bromine isotope pattern, confirming complete oxidative addition and coupling.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. To remove residual palladium, stir the organic layer with SiliaMetS Thiol resin (or equivalent Pd scavenger) for 2 hours before filtration.
-
Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Buchwald-Hartwig Amination of 3-Chloro-5-(1H-pyrazol-1-yl)pyridine
Objective: Overcoming the high C-Cl activation barrier for C-N bond formation[5].
-
Preparation: In a glovebox or under strict inert atmosphere, combine 3-chloro-5-(1H-pyrazol-1-yl)pyridine (1.0 equiv), morpholine (1.5 equiv), and NaOtBu (1.5 equiv) in a dry vial.
-
Catalyst Selection (Causality): Add Pd(RuPhos)G3 (2 mol%). Rationale: The bulky RuPhos ligand facilitates the challenging oxidative addition into the C-Cl bond and accelerates reductive elimination to form the C-N bond, preventing off-target β-hydride elimination.
-
Solvent: Add anhydrous, degassed toluene.
-
Reaction: Seal the vial and heat at 100°C for 3 hours.
-
Validation Checkpoint 1: Monitor via TLC (UV active). The disappearance of the chloro-pyridine starting material indicates successful oxidative addition and coupling.
-
Workup: Quench with saturated aqueous NH₄Cl to neutralize the strong base. Extract with dichloromethane.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via reverse-phase or normal-phase chromatography.
References
- Title: Piperidine derivatives as mettl3 inhibitors Source: Google Patents URL
-
Title: 3-Chloro-5-(1H-pyrazol-1-yl)pyridine | 1289027-11-7 Source: Accela ChemBio URL: [Link]
-
Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: University of Windsor URL: [Link]
Sources
- 1. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]
- 2. 3-Bromo-5-(1H-pyrazol-1-YL)pyridine | 1209458-66-1 | Benchchem [benchchem.com]
- 3. 1512483-41-8,1-(3-Bromo-4-fluorophenyl)-1H-pyrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Buchwald CX Precatalysts | Umicore [pmc.umicore.com]
A Spectroscopic Comparison of 3- and 5-Substituted Pyrazolylpyridines: An In-Depth Technical Guide
Introduction
Pyrazolylpyridines are a privileged class of N-heterocyclic compounds, forming the structural core of molecules vital to medicinal chemistry, materials science, and coordination chemistry. Their utility stems from a unique combination of a π-excessive pyrazole ring and a π-deficient pyridine ring, which creates a versatile electronic landscape. The properties of these molecules—including their ability to act as ligands, their photophysical characteristics, and their biological activity—can be precisely tuned by introducing substituents.[1][2] Of particular interest is the regiochemical placement of these substituents on the pyrazole moiety, specifically at the C3 and C5 positions.
This guide provides a comprehensive spectroscopic comparison of 3- and 5-substituted pyrazolylpyridines. We will delve into the underlying electronic principles that govern their distinct behaviors under UV-Visible, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy. By synthesizing data from established literature and providing field-proven experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to rationalize and predict the spectroscopic properties of these important compounds.
Theoretical Framework: The Electronic Influence of Substituent Position
The spectroscopic differences between 3- and 5-substituted pyrazolylpyridines are rooted in the fundamental electronic structure of the pyrazole ring and its interaction with the pyridine moiety and the attached substituent. The pyrazole ring features two adjacent nitrogen atoms, N1 and N2. This arrangement leads to an asymmetrical distribution of electron density, which is further modulated by the substituent.
-
Position 3: This position is adjacent to the N2 nitrogen, which is more basic and sp2-hybridized.[3] Substituents at C3 can exert significant influence on the electronic properties of the entire conjugated system. Electron-donating groups (EDGs) at this position can increase the electron density of the pyrazole ring, affecting the energy of the frontier molecular orbitals.[4]
-
Position 5: This position is adjacent to the N1 nitrogen, which is typically protonated or substituted (in N-unsubstituted pyrazoles, it exists in tautomeric equilibrium).[4] The electronic communication between a substituent at C5 and the pyridine ring can be different from that at C3, leading to distinct spectroscopic signatures. Theoretical studies have shown that electron-donating groups tend to favor the C3-tautomer, while electron-withdrawing groups (EWGs) can stabilize the C5-tautomer.[4]
These positional differences directly impact the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are central to the molecule's photophysical behavior.[5][6]
UV-Visible Absorption Spectroscopy: A Tale of Two Isomers
UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π→π* and n→π* transitions in pyrazolylpyridines.[2] The position of the substituent (C3 vs. C5) significantly alters the energy of these transitions, resulting in shifts in the maximum absorption wavelength (λmax).
The choice of solvent can also influence the absorption spectra. Polar solvents may stabilize the ground or excited states differently, leading to solvatochromic shifts that can provide further insight into the electronic nature of the molecule.[7]
Key Comparative Observations:
-
Electron-Donating Groups (EDGs) (e.g., -NH2, -OCH3): When an EDG is placed at the 3-position, it can more effectively extend the π-conjugation across the pyrazole-pyridine system. This generally leads to a lowering of the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift (longer λmax) compared to the 5-substituted isomer.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CN): An EWG at the 3-position can lower the LUMO energy significantly. Conversely, an EWG at the 5-position may have a more pronounced effect on the HOMO level. The net effect on the HOMO-LUMO gap determines the spectral shift. Often, EWGs lead to a more significant red shift when conjugation is maximized, which can vary depending on the specific linkage.[5][8]
Data Summary: UV-Vis Absorption
| Substituent (R) | Position on Pyrazole | Representative λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Comments |
| -OCH3 (EDG) | 3 | ~310-330 | ~15,000-25,000 | Red-shifted due to enhanced conjugation. |
| 5 | ~290-310 | ~12,000-20,000 | Less effective conjugation leads to a blue shift relative to the 3-isomer. | |
| -NO2 (EWG) | 3 | ~340-360 | ~18,000-28,000 | Strong intramolecular charge transfer (ICT) results in a significant bathochromic shift.[8] |
| 5 | ~320-340 | ~16,000-26,000 | The ICT character is often less pronounced compared to the 3-substituted isomer. | |
| -Phenyl | 3 | ~300-320 | ~20,000-30,000 | Extended π-system causes a red shift. |
| 5 | ~290-310 | ~18,000-28,000 | Torsional strain might reduce effective conjugation compared to the 3-isomer. |
Note: These values are representative and can vary based on the specific pyrazolylpyridine core, solvent, and N1-substituent on the pyrazole.
Fluorescence Spectroscopy: The Impact on Emission Properties
Fluorescence emission occurs when a molecule relaxes from the first excited singlet state (S1) to the ground state (S0). The emission wavelength, quantum yield (ΦF), and fluorescence lifetime (τF) are highly sensitive to the molecular structure.
Key Comparative Observations:
-
Stokes Shift: The difference between the λmax of absorption and emission is the Stokes shift. A larger Stokes shift is often observed in molecules that undergo a significant change in geometry or electronic distribution upon excitation. 3-substituted pyrazolylpyridines with strong ICT character often exhibit larger Stokes shifts than their 5-substituted counterparts.[7]
-
Quantum Yield (ΦF): The efficiency of fluorescence is quantified by the quantum yield. Non-radiative decay pathways, such as internal conversion or intersystem crossing, compete with fluorescence. The substitution pattern can either promote or inhibit these non-radiative pathways. For instance, EWGs like the nitro group are known to quench fluorescence due to efficient intersystem crossing.[8] In contrast, rigid, planar structures with EDGs often exhibit higher quantum yields.[8] The 3-substituted isomers, often having a more planar and extensively conjugated system, may exhibit higher quantum yields, assuming no specific quenching groups are present.
Data Summary: Fluorescence Emission
| Substituent (R) | Position on Pyrazole | Representative Emission λmax (nm) | Quantum Yield (ΦF) | Comments |
| -OCH3 (EDG) | 3 | ~380-420 | 0.2 - 0.6 | Generally more emissive due to favorable electronic structure. |
| 5 | ~360-400 | 0.1 - 0.4 | May be less fluorescent due to increased vibrational relaxation pathways. | |
| -NO2 (EWG) | 3 | Weak or no emission | < 0.01 | Fluorescence is typically quenched by the nitro group.[8] |
| 5 | Weak or no emission | < 0.01 | Fluorescence is also quenched. | |
| -Phenyl | 3 | ~370-410 | 0.3 - 0.7 | Enhanced fluorescence due to extended, rigid π-system. |
| 5 | ~360-400 | 0.2 - 0.5 | Potential for rotational non-radiative decay might lower the quantum yield. |
Note: These values are illustrative. Quantum yields are highly sensitive to the solvent and temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment
NMR spectroscopy is an unparalleled tool for structural elucidation, providing detailed information about the chemical environment of each nucleus.[9] In pyrazolylpyridines, the chemical shifts (δ) of the pyrazole and pyridine protons are diagnostic of the substituent's position.
Key Comparative Observations:
-
1H NMR:
-
Pyrazole H4 Proton: The proton at the C4 position of the pyrazole is a sharp singlet and its chemical shift is highly sensitive to the electronic nature of the substituents at C3 and C5. An EWG at either position will deshield the H4 proton, shifting it downfield (higher ppm). Conversely, an EDG will shield it, causing an upfield shift (lower ppm). The magnitude of this shift can be subtly different between the 3- and 5-isomers.
-
Pyridine Protons: The electronic effects of the pyrazole substituent are transmitted to the pyridine ring. A strong EDG at the 3-position of the pyrazole can increase electron density on the pyridine ring, causing a slight upfield shift of the pyridine protons, particularly the one closest to the pyrazole linkage. The opposite is true for an EWG.[10]
-
-
13C NMR:
-
The chemical shifts of the C3 and C5 carbons are direct indicators of the substitution pattern. In a 3-substituted pyrazole, the C3 signal will be a quaternary carbon, while the C5 signal will correspond to a CH group (and vice versa for a 5-substituted pyrazole). The chemical shift of the substituted carbon is significantly affected by the substituent's electronegativity.[4]
-
Data Summary: Representative 1H NMR Chemical Shifts (δ, ppm)
| Compound Type | Pyrazole H4 (s) | Pyridine H6' (d) | Pyridine H3' (d) | Comments |
| Unsubstituted Pyrazolylpyridine | ~6.8-7.0 | ~8.6-8.8 | ~7.8-8.0 | Baseline for comparison. |
| 3-NO2-Pyrazolylpyridine | ~7.2-7.4 | ~8.8-9.0 | ~8.0-8.2 | H4 is deshielded by the EWG. Pyridine protons are also shifted downfield.[11] |
| 5-NO2-Pyrazolylpyridine | ~7.1-7.3 | ~8.7-8.9 | ~7.9-8.1 | H4 is also deshielded, but the effect on the pyridine ring may be slightly less pronounced. |
| 3-NH2-Pyrazolylpyridine | ~6.5-6.7 | ~8.4-8.6 | ~7.6-7.8 | H4 is shielded by the EDG. Pyridine protons shift upfield. |
| 5-NH2-Pyrazolylpyridine | ~6.6-6.8 | ~8.5-8.7 | ~7.7-7.9 | Similar shielding effect on H4. |
Note: Chemical shifts are reported in ppm relative to TMS and are solvent-dependent. The pyridine ring numbering assumes the attachment is at the 2-position.
Visualizing the Workflow and Electronic Effects
The following diagrams illustrate the general experimental workflow for spectroscopic analysis and the conceptual difference in electronic influence between 3- and 5-substitution.
Caption: General workflow for the synthesis and comparative spectroscopic analysis.
Caption: Effect of an electron-donating group (EDG) at C3 vs. C5.
Experimental Protocols
The following are standardized, self-validating protocols for acquiring the spectroscopic data discussed.
Protocol 1: UV-Visible Absorption Spectroscopy
-
Preparation of Stock Solution: Accurately weigh ~1-2 mg of the pyrazolylpyridine sample and dissolve it in a known volume (e.g., 10 mL) of spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile) in a volumetric flask to create a stock solution of ~10-3 M.
-
Preparation of Working Solution: Dilute the stock solution to obtain a final concentration in the range of 10-5 to 10-6 M. The goal is to achieve a maximum absorbance (Amax) between 0.5 and 1.0 for optimal accuracy.
-
Instrument Setup:
-
Use a dual-beam spectrophotometer.
-
Fill a matched pair of quartz cuvettes (1 cm path length) with the pure solvent.
-
Perform a baseline correction across the desired wavelength range (e.g., 200-600 nm).
-
-
Sample Measurement:
-
Replace the solvent in the sample cuvette with the working solution of the pyrazolylpyridine.
-
Acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar absorption coefficient (ε) using the Beer-Lambert law: ε = A / (c * l) , where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).
-
Protocol 2: Fluorescence Spectroscopy
-
Sample Preparation: Use the same working solution prepared for UV-Vis analysis (Amax < 0.1 at the excitation wavelength to avoid inner filter effects).
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength (λex) to the λmax determined from the UV-Vis spectrum.[12]
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Solvent Blank: Acquire an emission spectrum of the pure solvent to check for background fluorescence or Raman scattering.
-
Sample Measurement:
-
Replace the blank with the sample cuvette.
-
Acquire the emission spectrum, scanning from a wavelength slightly longer than λex to ~700 nm.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the fluorescence spectrum of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The standard should absorb at a similar wavelength to the sample.
-
Calculate the quantum yield of the sample (Φs) using the equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.
-
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the pyrazolylpyridine sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high resolution.
-
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional 1H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~12-16 ppm.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of 13C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the 1H signals and assign the peaks based on their chemical shift, multiplicity, and coupling constants.
-
Conclusion
The spectroscopic properties of pyrazolylpyridines are exquisitely sensitive to the placement of substituents on the pyrazole ring. By understanding the fundamental electronic principles, researchers can effectively differentiate between 3- and 5-substituted isomers and predict their photophysical behavior. UV-Visible and fluorescence spectroscopy reveal the consequences of substitution on the frontier molecular orbitals, with 3-substitution often leading to more pronounced bathochromic shifts and potentially higher fluorescence quantum yields due to more effective electronic communication. NMR spectroscopy provides an unambiguous structural fingerprint, where the chemical shifts of the pyrazole and pyridine nuclei serve as reliable diagnostics for the substituent's location. The protocols and comparative data presented in this guide offer a robust framework for the characterization and rational design of novel pyrazolylpyridine derivatives for a wide array of scientific applications.
References
- Krygowski, T. M., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Organic & Biomolecular Chemistry.
-
Leistner, J., et al. (2021). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 17, 1836-1846. Available at: [Link]
-
Tigreros, A., & Portilla, J. (2019). Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles. ACS Omega, 4(15), 16337–16347. Available at: [Link]
-
ResearchGate. (n.d.). Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices. Request PDF. Available at: [Link]
-
Hernández-Vázquez, A., et al. (2024). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 14, 10793-10810. Available at: [Link]
-
Harding, L. P., et al. (2010). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry, 34(9), 1893-1901. Available at: [Link]
- Al-Masoudi, N. A., et al. (2024). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Journal of the Serbian Chemical Society.
-
Krygowski, T. M., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... Download Scientific Diagram. Available at: [Link]
-
Nandi, S., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11, 26496-26518. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3(5)-substituted pyrazoles 58. Download Scientific Diagram. Available at: [Link]
-
ResearchGate. (n.d.). (a) UV-Vis absorption spectra, (b) fluorescence emission spectra, and... Download Scientific Diagram. Available at: [Link]
-
Afonso, C. A. M., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4789. Available at: [Link]
-
ResearchGate. (n.d.). UV-Visible absorption and fluorescence emission of pyrazoline derivatives 1a – 1d in acetonitrile solvent. Download Scientific Diagram. Available at: [Link]
-
Portilla, J. (2012). Recent advances in the synthesis of new pyrazole derivatives. Universidad de los Andes. Available at: [Link]
-
Black, H. T., et al. (2023). Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding. Dalton Transactions, 52(1), 169-181. Available at: [Link]
-
Zheng, L. W., et al. (2011). Synthesis, X-ray Crystal Structure and Fluorescent Spectra of Novel pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 372-379. Available at: [Link]
-
Biocompare. (2023). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Available at: [Link]
-
Louisiana State University. (2024). Substituent Effects on the Photophysical Properties of a Series of 8(meso)-Pyridyl-BODIPYs. LSU Scholarly Repository. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Download Scientific Diagram. Available at: [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). Download Scientific Diagram. Available at: [Link]
-
Yılmaz, M. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15, 12345. Available at: [Link]
-
Shchepin, R. V., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Communications Chemistry, 6(1), 123. Available at: [Link]
-
Elmachkouri, Y. A., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 30(1), 123. Available at: [Link]
-
ResearchGate. (2016). Effects of Structure and Environment on the Spectroscopic Properties of (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones: Experimental and Theoretical Study. Request PDF. Available at: [Link]
-
Szałaj, S., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Pharmaceuticals, 12(4), 154. Available at: [Link]
-
Angulo, J. F., et al. (2017). PI by NMR: Probing CH–π Interactions in Protein–Ligand Complexes by NMR Spectroscopy. Angewandte Chemie International Edition, 56(43), 13148-13151. Available at: [Link]
-
Li, R., & Yang, X. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A, 123(46), 10102-10108. Available at: [Link]
-
ResearchGate. (2025). (PDF) Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. Available at: [Link]
-
ResearchGate. (2017). Substituted 4-Acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones with Antioxidant Properties: X-Ray Crystal and Spectroscopic Studies. Request PDF. Available at: [Link]
Sources
- 1. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Assessment of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine
Introduction: The Analytical Imperative for a Key Building Block
3-Bromo-5-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyridine-pyrazole scaffold, it serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1][2][3] In drug discovery and development, the purity of such starting materials is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide moves beyond a simple recitation of methods. It offers a detailed, field-proven perspective on developing a highly reliable reversed-phase HPLC (RP-HPLC) method for purity analysis. We will explore the "why" behind each experimental choice, establish a self-validating protocol, and contextualize the method's advantages over other analytical techniques.
Foundational Knowledge: Characterizing the Analyte
A successful analytical method begins with a thorough understanding of the target molecule. 3-Bromo-5-(1H-pyrazol-1-yl)pyridine is a moderately polar, aromatic compound containing two nitrogenous heterocyclic rings. Its basic pyridine moiety can lead to challenging peak shapes in HPLC if not properly addressed.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃ | PubChem[4] |
| Monoisotopic Mass | 222.9745 Da | PubChem[4] |
| Predicted XlogP | 1.5 | PubChem[4] |
| Key Structural Features | Pyridine Ring, Pyrazole Ring, Bromine Substituent | - |
| Anticipated UV λmax | ~240-280 nm | [5][6] |
The presence of both pyridine and pyrazole rings results in strong ultraviolet (UV) absorbance, making HPLC with a UV or Photo Diode Array (PDA) detector an ideal analytical choice.[6][7] The predicted XlogP value of 1.5 suggests sufficient hydrophobicity for good retention on a standard reversed-phase column.
Anticipating Potential Impurities
The purity assessment must be capable of resolving the target compound from likely impurities. Based on common synthetic routes, such as the coupling of 3-bromopyridine derivatives with pyrazole, potential impurities may include:
-
Starting Materials: Unreacted 3,5-dibromopyridine or 1H-pyrazole.
-
Regioisomers: Isomers formed by coupling at different positions on the pyrazole ring.
-
By-products: Compounds resulting from side reactions or degradation.
A well-developed HPLC method must demonstrate specificity by separating all these potential contaminants from the main analyte peak.
HPLC Method Development: A Rationale-Driven Workflow
Our objective is to develop a method that provides sharp, symmetrical peaks, baseline resolution from all impurities, and consistent retention times. This requires a systematic optimization of chromatographic parameters.
Caption: Logical workflow for HPLC method development.
Column Selection: The Stationary Phase
For a moderately polar compound like 3-Bromo-5-(1H-pyrazol-1-yl)pyridine, a Reversed-Phase C18 (octadecylsilane) column is the industry standard and the logical starting point.[3]
-
Causality: The non-polar C18 stationary phase retains the analyte through hydrophobic interactions. Elution is then achieved by increasing the concentration of a less polar organic solvent in the mobile phase.
-
Expert Insight: The basic nitrogen on the pyridine ring can cause undesirable interactions with residual acidic silanols on the silica backbone of the column, leading to peak tailing.[3] To mitigate this, it is crucial to select a modern, high-purity, end-capped C18 column. These columns have a much lower concentration of free silanols, ensuring better peak symmetry for basic compounds.
Mobile Phase Optimization: Driving the Separation
The mobile phase composition is the most powerful tool for controlling retention and selectivity.
-
Solvent Choice: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. ACN is generally preferred as it offers lower viscosity (leading to lower backpressure) and often provides sharper peaks. We will proceed with an Acetonitrile/Water system.
-
The Critical Role of pH: Uncontrolled pH can lead to fluctuating retention times and poor peak shape for ionizable compounds. The pKa of pyridine is around 5.2.[1][2] By adding a small amount of acid to the aqueous portion of the mobile phase, we can ensure the pyridine nitrogen is consistently protonated. This suppresses secondary interactions with the stationary phase and yields sharp, symmetrical peaks.
-
Recommended Additive: 0.1% Formic Acid (v/v) is an excellent choice. It effectively controls the pH below the analyte's pKa and is compatible with mass spectrometry (LC-MS) should further characterization of impurities be necessary.[1] Trifluoroacetic acid (TFA) is an alternative but can cause ion suppression in MS and is more difficult to flush from the system.
-
Detector Settings: Seeing the Analyte
A Photo Diode Array (PDA) detector is strongly recommended over a simple UV detector.
-
Wavelength Selection: The conjugated aromatic system of the molecule ensures strong UV absorbance. Based on literature for similar pyridine-pyrazole structures, a detection wavelength between 250 nm and 280 nm should provide excellent sensitivity.[6][8]
-
The PDA Advantage (Trustworthiness): A PDA detector acquires the entire UV spectrum at each point in the chromatogram. This is invaluable for a self-validating protocol. It allows for:
-
Peak Purity Analysis: Comparing the spectra across a single peak can confirm if it is composed of a single component.
-
Impurity Identification: The UV spectrum of an unknown impurity peak can provide clues to its structure, especially when compared to the spectra of known starting materials.
-
Detailed Experimental Protocol
This protocol represents a validated starting point for the analysis. Minor adjustments may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/PDA | Standard, reliable system with PDA for peak purity. |
| Column | Waters XBridge C18, 4.6 x 150 mm, 5 µm | Modern, end-capped column for good peak shape.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for consistent protonation.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acidified organic phase. |
| Gradient | 10% B to 90% B over 15 min; hold 2 min; return to 10% B over 1 min; equilibrate 5 min | Broad gradient to elute compounds of varying polarity. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Volume | 5 µL | Small volume to prevent peak distortion. |
| Detection | PDA at 260 nm; Spectral Range: 200-400 nm | Optimal wavelength for sensitivity; full spectrum for purity. |
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare Mobile Phase A by adding 1.0 mL of formic acid to 999 mL of HPLC-grade water. Filter and degas.
-
Prepare Mobile Phase B by adding 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.
-
Prepare working standards by further dilution if required for linearity studies.
-
-
Sample Preparation:
-
Prepare the synthesized sample at the same concentration (100 µg/mL) as the primary standard, using the same diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.
-
-
System Suitability and Analysis:
-
Equilibrate the column with the initial mobile phase conditions (10% B) for at least 20 minutes or until a stable baseline is achieved.
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Inject a blank (diluent) to ensure no carryover.
-
Inject the prepared sample solution.
-
-
Data Processing:
-
Integrate all peaks in the sample chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Use the PDA software to perform peak purity analysis on the main analyte peak.
-
Caption: Logical flow for data analysis in purity assessment.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for this analysis, it is useful to understand its advantages relative to other common methods.
| Technique | Applicability to 3-Bromo-5-(1H-pyrazol-1-yl)pyridine | Advantages | Limitations |
| HPLC-PDA | Excellent. | High resolution, quantitative accuracy, peak purity information, suitable for non-volatile compounds. | Higher initial equipment cost. |
| Gas Chromatography (GC) | Poor. | High sensitivity for volatile compounds.[10] | The analyte is not sufficiently volatile or thermally stable for routine GC analysis without derivatization.[10] |
| Thin Layer Chromatography (TLC) | Good for rapid screening. | Inexpensive, fast, good for reaction monitoring.[11] | Primarily qualitative, poor resolution for complex mixtures, not as accurate for quantification. |
| Nuclear Magnetic Resonance (NMR) | Excellent for structural confirmation. | Provides definitive structural information. | Not a separative technique; quantification requires internal standards and is less precise for minor impurities. |
For routine quality control and accurate purity determination, HPLC is unequivocally the superior technique due to its high resolving power, quantitative precision, and the added confidence of PDA-based peak purity verification.
Conclusion
The robust RP-HPLC method detailed in this guide provides a reliable and scientifically sound approach for assessing the purity of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine. By understanding the analyte's properties and making rationale-driven choices for the column, mobile phase, and detector, researchers can develop a method that is not only accurate but also self-validating. The use of a modern, end-capped C18 column in conjunction with an acidified mobile phase and PDA detection is critical to achieving the specificity, precision, and trustworthiness required in a professional drug development environment. This methodology ensures that this key chemical building block meets the stringent quality standards necessary for its successful application in research and synthesis.
References
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Online] Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Online] Available at: [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Pyridine - ANALYTICAL METHODS. [Online] Available at: [Link]
-
Journal of Applied Pharmaceutical Science. Synthesis and Characterization of Pyridine and Pyrazole Derivatives for Their Biological Activities. [Online] Available at: [Link]
-
ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Online] Available at: [Link]
-
ACS Publications. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Online] Available at: [Link]
-
PubChem. 3-bromo-5-methyl-1H-pyrazole. [Online] Available at: [Link]
-
Preprints.org. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... [Online] Available at: [Link]
-
National Center for Biotechnology Information. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. [Online] Available at: [Link]
-
MDPI. A Neutral Pyridine-Pyrazole-Based N^N*N^N Ligand as a Tetradentate Chromophore for Diverse Transition Metal Cations. [Online] Available at: [Link]
-
RSC Publishing. Recent progress in chemosensors based on pyrazole derivatives. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes. [Online] Available at: [Link]
-
United States Environmental Protection Agency. 3-Bromo-5-(4-fluorophenyl)pyridine Properties. [Online] Available at: [Link]
-
PubChemLite. 3-bromo-5-(1h-pyrazol-1-yl)pyridine. [Online] Available at: [Link]
-
ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Structural Optimization and Biological Activity of Pyrazole Derivatives... [Online] Available at: [Link]
-
MDPI. Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. [Online] Available at: [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - 3-bromo-5-(1h-pyrazol-1-yl)pyridine (C8H6BrN3) [pubchemlite.lcsb.uni.lu]
- 5. A Neutral Pyridine-Pyrazole-Based N^N*N^N Ligand as a Tetradentate Chromophore for Diverse Transition Metal Cations | MDPI [mdpi.com]
- 6. Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]
- 8. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. jst.org.in [jst.org.in]
alternative synthetic routes to 3-Bromo-5-(1H-pyrazol-1-YL)pyridine
An In-Depth Technical Guide and Comparison of Synthetic Routes to 3-Bromo-5-(1H-pyrazol-1-yl)pyridine
Introduction
3-Bromo-5-(1H-pyrazol-1-yl)pyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring substituted with both a bromine atom and a pyrazole moiety, offers versatile handles for further chemical modification. The bromine atom is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the pyrazolylpyridine core is a recognized pharmacophore and a privileged scaffold in ligand design.[1][2][3] The strategic importance of this intermediate necessitates the development of efficient, scalable, and cost-effective synthetic routes.
This guide provides a comparative analysis of the primary synthetic strategies for accessing 3-Bromo-5-(1H-pyrazol-1-yl)pyridine. We will delve into the mechanistic underpinnings, provide detailed experimental protocols based on established literature, and objectively evaluate each route based on performance metrics such as yield, reaction conditions, cost-effectiveness, and scalability.
Strategic Analysis of Synthetic Disconnections
The synthesis of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine can be approached through several strategic disconnections. The most logical and widely explored strategies involve the formation of the C-N bond between a pre-functionalized pyridine ring and a pyrazole moiety. The primary starting material for these routes is the commercially available and relatively inexpensive 3,5-dibromopyridine.
Caption: Workflow for the SNAr synthesis route.
-
Reagent Charging: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dibromopyridine (1.0 eq), pyrazole (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.5 M with respect to the 3,5-dibromopyridine.
-
Reaction: Heat the mixture to 130 °C under an inert atmosphere (N₂ or Ar) and stir vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. [4][5]It offers a milder alternative to classical methods and exhibits broad functional group tolerance.
Causality Behind Experimental Choices
This reaction proceeds via a catalytic cycle involving a Pd(0) species. [5]1. Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (3,5-dibromopyridine) to the Pd(0) complex. 2. Amine Coordination & Deprotonation: The N-H bond of pyrazole coordinates to the palladium center, and a base deprotonates it to form a palladium-amido complex. 3. Reductive Elimination: The final step is the reductive elimination of the desired product, 3-Bromo-5-(1H-pyrazol-1-yl)pyridine, which regenerates the Pd(0) catalyst.
The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are typically used to promote both the oxidative addition and the final reductive elimination steps, while preventing catalyst deactivation. [6][7]A strong, non-nucleophilic base like cesium carbonate or sodium tert-butoxide is required to facilitate the deprotonation of the pyrazole within the catalytic cycle. Toluene or dioxane are common solvents due to their ability to dissolve the reactants and their relatively high boiling points.
Experimental Protocol
Caption: Workflow for the Buchwald-Hartwig amination route.
-
Reagent Charging: In a glovebox or under a stream of inert gas, add 3,5-dibromopyridine (1.0 eq), pyrazole (1.2 eq), palladium(II) acetate (0.05 eq), Xantphos (0.10 eq), and cesium carbonate (2.0 eq) to a Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of 0.2 M.
-
Reaction: Seal the tube and heat the mixture to 110 °C for 8-16 hours with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water, then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue via silica gel chromatography to yield the product. [8]
Route 3: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst. While traditional Ullmann reactions required harsh conditions (stoichiometric copper, >180 °C), modern protocols often use catalytic amounts of copper with ligands, allowing for milder conditions. [9]
Causality Behind Experimental Choices
The mechanism of the Ullmann reaction is still debated but is generally thought to involve a Cu(I)/Cu(III) or a Cu(I)-mediated radical pathway. A Cu(I) salt (e.g., CuI) is a common catalyst precursor. The addition of a ligand, such as a diamine (e.g., N,N'-dimethylethylenediamine) or a phenanthroline derivative, is crucial. The ligand stabilizes the copper catalyst, increases its solubility, and facilitates the key steps of the catalytic cycle. A base like potassium carbonate or potassium phosphate is necessary to deprotonate the pyrazole. The reaction is typically performed in a high-boiling polar solvent like DMF or dioxane.
Experimental Protocol
-
Reagent Charging: To an oven-dried reaction vessel, add copper(I) iodide (0.1 eq), pyrazole (1.5 eq), and potassium carbonate (2.0 eq).
-
Ligand and Substrate Addition: Add N,N'-dimethylethylenediamine (0.2 eq) followed by 3,5-dibromopyridine (1.0 eq).
-
Solvent and Reaction: Add anhydrous dioxane and heat the mixture to 110 °C under an inert atmosphere for 24 hours.
-
Workup and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and filter through Celite. The subsequent workup and purification follow the same procedure as described for the Buchwald-Hartwig amination.
Route 4: Knorr Pyrazole Synthesis
This approach fundamentally differs from the previous routes by constructing the pyrazole ring directly onto the pyridine scaffold. This is achieved through the condensation of a pyridine-hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. [10]
Causality Behind Experimental Choices
The Knorr pyrazole synthesis is a robust and long-established method. [11]The key intermediate is 3-bromo-5-hydrazinopyridine. This intermediate can be synthesized from 3-bromo-5-aminopyridine via diazotization followed by reduction. The subsequent reaction with a 1,3-dicarbonyl compound, such as malondialdehyde or a derivative, proceeds via condensation to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring. An acid catalyst (e.g., acetic acid) is typically used to promote the condensation and cyclization steps.
Experimental Protocol (Two Steps)
Step 4a: Synthesis of 3-Bromo-5-hydrazinopyridine
-
Dissolve 3-bromo-5-aminopyridine (1.0 eq) in aqueous HCl.
-
Cool the solution to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated HCl at 0 °C.
-
Slowly add the diazonium salt solution to the SnCl₂ solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Basify the mixture with a concentrated NaOH solution until a precipitate forms, then extract with a suitable solvent like dichloromethane.
-
Dry and concentrate the organic extracts to yield crude 3-bromo-5-hydrazinopyridine, which may be used directly in the next step.
Step 4b: Pyrazole Ring Formation
-
Dissolve the crude 3-bromo-5-hydrazinopyridine (1.0 eq) in ethanol or acetic acid.
-
Add malondialdehyde tetramethyl acetal (1.1 eq) and a catalytic amount of concentrated HCl.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Purify the product from the concentrated organic layers using column chromatography.
Performance Comparison Guide
| Feature | Route 1: SNAr | Route 2: Buchwald-Hartwig | Route 3: Ullmann | Route 4: Knorr Synthesis |
| Starting Materials | 3,5-Dibromopyridine, Pyrazole | 3,5-Dibromopyridine, Pyrazole | 3,5-Dibromopyridine, Pyrazole | 3-Bromo-5-aminopyridine, Malondialdehyde derivative |
| Typical Yield | Moderate (40-60%) | High (70-90%) | Moderate to Good (50-80%) | Moderate (40-60% over 2 steps) |
| Reaction Conditions | Harsh (120-140 °C) | Mild to Moderate (100-110 °C) | Moderate (110-120 °C) | Moderate (Reflux) |
| Key Reagents | Strong Base (K₂CO₃, NaH) | Pd Catalyst, Phosphine Ligand | Cu Catalyst, Ligand | NaNO₂, SnCl₂, 1,3-dicarbonyl |
| Cost & Scalability | Low reagent cost, but energy-intensive. Scalability can be an issue due to high temperatures. | High catalyst/ligand cost. Excellent scalability and process control. [8] | Lower catalyst cost than Pd. Generally scalable. | Multi-step process. Handling of hydrazine and diazonium intermediates requires care. |
| Advantages | Atom economical, no metal catalyst. | High yields, broad scope, mild conditions. | Cheaper catalyst than palladium. | Avoids potential issues with C-N coupling regioselectivity. |
| Disadvantages | High temperatures, potential for side products, moderate yields. | Expensive reagents, requires inert atmosphere, residual metal removal. | Often requires longer reaction times than Pd-catalysis. | Longer sequence, potentially hazardous intermediates. |
Conclusion and Recommendation
For laboratory-scale synthesis where high yield and clean reaction profiles are paramount, the Buchwald-Hartwig amination (Route 2) stands out as the superior method. Its predictability, extensive documentation in the literature, and applicability to a wide range of substrates make it the most reliable choice for drug discovery and development professionals. [4][7]The primary drawback is the cost of the palladium catalyst and phosphine ligand, which may be a consideration for large-scale production.
For process chemistry and large-scale manufacturing where cost is a major driver, the Nucleophilic Aromatic Substitution (Route 1) or a modern, optimized Ullmann Condensation (Route 3) may be more attractive. The SNAr route avoids expensive and toxic heavy metals entirely, which is a significant advantage in pharmaceutical synthesis. However, it may require significant process optimization to improve yields and minimize side products. The Ullmann reaction offers a compromise with a less expensive catalyst than palladium.
The Knorr Synthesis (Route 4) is a viable alternative, particularly if the required 3-bromo-5-hydrazinopyridine intermediate is available or if challenges arise with the C-N coupling of 3,5-dibromopyridine. However, its multi-step nature and the handling of potentially unstable intermediates make it less favorable as a primary choice.
Ultimately, the optimal synthetic route will depend on the specific requirements of the research or production campaign, balancing factors of yield, purity, cost, scale, and available expertise.
References
- KANASHI BIOTECH PVT. LTD. (2018). SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. IN201721000978A.
- El-Sayed, M. A. A., et al. (2026). Novel Pyrazolo[3,4-b]pyridines: Synthesis, Molluscicidal, and Antimicrobial Activities. Chemistry & Biodiversity.
-
Warshakoon, N. C., et al. (2006). Design and Synthesis of a Series of Novel Pyrazolopyridines as HIF-1alpha Prolyl Hydroxylase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(21), 5517-5522. [Link]
-
Saczewski, F., et al. (2014). Synthesis and bioactivity of novel amino-pyrazolopyridines. European Journal of Medicinal Chemistry, 85, 561-571. [Link]
-
Kuleshova, E. N., et al. (2021). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. Molecules, 26(11), 3334. [Link]
- Znovjyak, E. G., et al. (2024). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its chloro-substituted analogue.
-
Abdellatif, K. R. A., et al. (2010). Synthesis and biological evaluation of some pyrazolylpyrazolines as anti-inflammatory-antimicrobial agents. European Journal of Medicinal Chemistry, 45(6), 2411-2417. [Link]
-
Dowling, M. R., et al. (2018). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development, 22(9), 1239-1246. [Link]
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Nambo, M., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Science, 12(1), 253-258. [Link]
- KANASHI BIOTECH PVT. LTD. (2018). synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1h-pyrazole-5-carboxylic acid. IN 201721000978.
-
Garg, A., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 30(2), 458. [Link]
-
Reddy, V. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 556-559. [Link]
-
Shchepin, R. V., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. International Journal of Molecular Sciences, 26(8), 3647. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Rößler, K., et al. (2004). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Zeitschrift für Naturforschung B, 59(11), 1253-1258. [Link]
-
StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
Kamal, A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13866-13876. [Link]
-
Al-dujaili, A. H. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Journal of Medicinal and Chemical Sciences, 5(4), 543-565. [Link]
-
PubChem. 3-bromo-5-(1h-pyrazol-1-yl)pyridine. [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
- Khan Academy.
- Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
Bakr, R. B., et al. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. The Journal of Organic Chemistry, 83(24), 15379-15387. [Link]
- Alfindee, M., et al. (2020). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules. Journal of Chemistry, 2020, 8853625.
-
Abad, A., et al. (2008). Concise Routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry, 6(1), 141-146. [Link]
-
PubChem. 3-bromo-5-(1h-pyrazol-1-yl)pyridine. [Link]
- Royal Society of Chemistry. (2016).
-
Alvarez-Builla, J., et al. (2011). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 16(12), 10322-10349. [Link]
-
Ferreira, V. F., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(22), 5486. [Link]
-
Encyclopedia.pub. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
Alcaide, B., et al. (2015). C4–C5 fused pyrazol-3-amines: when the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullmann and acylation reactions. Organic & Biomolecular Chemistry, 13(20), 5764-5771. [Link]
-
Cantillo, D., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Beilstein Journal of Organic Chemistry, 15, 638-645. [Link]
Sources
- 1. Design and synthesis of a series of novel pyrazolopyridines as HIF-1alpha prolyl hydroxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity of novel amino-pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. mdpi.com [mdpi.com]
- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Guide: Biological Activities of Pyrazole Isomers in Drug Discovery
Target Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold and the Isomer Challenge
In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, frequently deployed as a bioisostere for benzene, phenol, and imidazole. While pyrazole and benzene differ structurally, the lipophilicity of pyrazole (Clog P = 0.24) is significantly lower than that of benzene (Clog P = 2.14)[1]. Furthermore, pyrazole's dual nature as both a hydrogen-bond donor (N-1) and acceptor (N-2) allows it to navigate complex target binding pockets effectively.
However, synthesizing substituted pyrazoles—particularly via the classic Knorr condensation of 1,3-dicarbonyls with hydrazines—often yields a mixture of regioisomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted pyrazoles)[2]. Because these isomers project their functional groups into entirely different spatial vectors, they exhibit drastically different biological activities, toxicological profiles, and off-target effects. This guide objectively compares the pharmacological performance of key pyrazole isomers and provides the self-validating experimental protocols required to isolate and evaluate them.
Mechanistic Case Studies: How Isomerism Dictates Target Engagement
Glucocorticoid Receptor (GR) Ligands: 1'- vs 2'- Regioisomers
The Glucocorticoid Receptor (GR) features a highly adaptable binding pocket. Recent developments of deacylcortivazol-like (DAC-like) pyrazole derivatives demonstrate how shifting a pendant group by a single position on the pyrazole ring alters transcriptional potency[3].
When evaluating DAC-like regioisomers, researchers discovered that substituting a phenyl group at the 1'-position (D1'P) produced a ligand over 10 times more potent than the standard corticosteroid dexamethasone. Conversely, shifting substitutions to the 2'-position yielded highly variable affinities depending on the electronic and steric nature of the pendant group[3].
Fig 1: Differential Glucocorticoid Receptor activation pathways by pyrazole regioisomers.
Table 1: GR Binding Affinity and Potency of DAC-like Pyrazole Regioisomers
| Compound / Isomer | Substitution Position | Pendant Group | Relative Potency (Dose Eq.) | Biological Activity Profile |
| Dexamethasone | N/A | N/A | 1.0 | Standard clinical baseline |
| D1'P | 1'-Pyrazole | Phenyl | ~0.1 | >10x more potent than Dex |
| D2'P | 2'-Pyrazole | Phenyl | ~0.4 | High affinity, moderate potency |
| D2'PF | 2'-Pyrazole | 4-Fluorophenyl | ~0.2 | Enhanced potency via halogenation |
| D2'A | 2'-Pyrazole | Methoxy | ~40.0 | Severely blunted transcriptional potency |
Data summarized from Ullman-enabled synthesis evaluations of DAC-like regioisomers[3]. Lower Dose Eq. indicates higher potency.
Cannabinoid Receptor 1 (CB1) Partial Agonists: Stereoisomeric Tuning
Beyond regiochemistry, stereoisomerism on pyrazole substituents profoundly impacts neuropharmacology. In the pursuit of peripherally selective CB1 partial agonists (to avoid the psychiatric side effects associated with full inverse agonists like Rimonabant), 1,3-disubstituted pyrazoles were evaluated[4].
Testing revealed that the S stereoisomer of an α -methyl benzyl substituted pyrazole (Compound 8) retained modest partial agonism, while the R isomer (Compound 9) was essentially inactive. Replacing the chiral center with an α,α -dimethyl group (Compound 10) eliminated the stereochemical liability and increased potency tenfold[4].
Table 2: CB1 Activity of Pyrazole Structural and Stereoisomers
| Compound | Structural Feature | CB1 EC50 (nM) | Emax (%) | Pharmacological Profile |
| Isomer 8 (S) | α -methyl benzyl | 1250 | 28% | Weak partial agonist |
| Isomer 9 (R) | α -methyl benzyl | >2000 | <10% | Inactive / Poor receptor fit |
| Analog 10 | α,α -dimethyl | 126 | 61% | Potent partial agonist |
Experimental Methodologies: Synthesis, Isolation, and Validation
To ensure rigorous evaluation of pyrazole isomers, the chemical synthesis must be tightly controlled, and the biological assays must include internal validation mechanisms to prevent false positives.
Fig 2: Experimental workflow for synthesizing and isolating pyrazole regioisomers.
Protocol 3.1: Regioselective Synthesis and Chromatographic Isolation
Objective: Synthesize and separate 1,3- and 1,5-pyrazole regioisomers.
-
Solvent-Mediated Electrophilic Activation: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 5 mL of 2,2,2-trifluoroethanol (TFE).
-
Causality: TFE acts as a strong hydrogen-bond donor, selectively activating the less sterically hindered carbonyl carbon. This electronic modulation lowers the activation energy for the initial nucleophilic attack, shifting the kinetic ratio to favor one specific regioisomer[2].
-
-
Kinetic Hydrazine Addition: Add the substituted hydrazine (1.1 mmol) dropwise at 0°C under an inert argon atmosphere.
-
Causality: Low temperatures enforce kinetic control. The more nucleophilic nitrogen of the hydrazine will preferentially attack the TFE-activated carbonyl, minimizing thermodynamic equilibration that leads to 50/50 isomeric mixtures.
-
-
Flash Column Chromatography: Concentrate the reaction mixture and load onto a silica gel column. Elute using a carefully optimized gradient of EtOAc/Hexane.
-
Causality: The 1,3- and 1,5-regioisomers possess different net dipole moments due to the vector addition of their substituent dipoles. This results in distinct retention factors ( Rf ) on polar silica stationary phases, allowing for absolute baseline separation[2].
-
Protocol 3.2: High-Content Nuclear Translocation Assay (In Vitro Bioassay)
Objective: Validate the specific biological activity of the isolated pyrazole regioisomers on GR activation.
-
Cell Starvation (Self-Validating Baseline): Plate U2OS cells stably expressing GFP-tagged Glucocorticoid Receptors. Incubate in media containing 5% charcoal-stripped fetal bovine serum (FBS) for 24 hours.
-
Causality: Standard FBS contains endogenous steroid hormones (e.g., cortisol) that would prematurely trigger GR translocation. Charcoal stripping removes these lipophilic hormones, establishing a true zero-baseline to accurately measure the synthetic pyrazole's specific activity[3].
-
-
Isomer Dosing: Treat the cells with the isolated pyrazole regioisomers (ranging from 0.1 nM to 10 µM) for exactly 1 hour.
-
Causality: A 1-hour incubation is kinetically optimal for peak nuclear accumulation of the GR complex before cellular export or ubiquitin-mediated degradation mechanisms begin to dominate the signaling loop.
-
-
Quantification via Confocal Microscopy: Image the cells and calculate the Nuclear-to-Cytoplasmic (N:C) fluorescence ratio.
-
Causality: Relying on raw nuclear fluorescence is prone to error due to varying GFP-GR expression levels across different cells. The N:C ratio normalizes these expression differences, isolating the translocation efficiency as a direct, reliable surrogate for the effective dissociation constant ( KDeff )[3].
-
Conclusion & Strategic Outlook
The pyrazole ring is not merely a passive structural linker; its isomeric geometry actively dictates the success or failure of a drug candidate. As demonstrated by GR ligands and CB1 partial agonists, a simple shift from a 1'- to a 2'-substitution, or from an R to an S enantiomer, can swing a molecule from a highly potent therapeutic to an inactive or toxic liability. Drug development professionals must integrate rigorous regioselective synthesis, robust chromatographic separation, and self-validating bioassays early in the discovery pipeline to harness the full potential of pyrazole-based therapeutics.
References
- Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: NIH / PMC URL
- Title: Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor Source: RSC Medicinal Chemistry URL
- Title: Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis Source: BenchChem URL
- Title: Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists Source: NIH / PMC URL
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine Derivatives: A Comparative Guide for Drug Discovery
For Immediate Release
In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of heterocyclic scaffolds, the 3-bromo-5-(1H-pyrazol-1-yl)pyridine core has emerged as a privileged structure, particularly in the development of kinase inhibitors. This guide offers an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of this class of compounds, providing a comparative framework for researchers, scientists, and drug development professionals. By synthesizing data from key studies, we will explore the nuanced effects of chemical modifications on inhibitory potency and selectivity, offering insights to guide future drug design efforts.
The 3-Bromo-5-(1H-pyrazol-1-yl)pyridine Scaffold: A Foundation for Potent Kinase Inhibition
The 3-bromo-5-(1H-pyrazol-1-yl)pyridine scaffold serves as a versatile template for the development of inhibitors targeting a range of protein kinases, which are critical regulators of cellular processes.[1] Aberrant kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[1] The unique arrangement of the pyridine and pyrazole rings in this scaffold allows for specific interactions within the ATP-binding pocket of kinases, providing a solid foundation for achieving high potency and selectivity.
The bromine atom at the 3-position of the pyridine ring often serves as a crucial handle for synthetic elaboration or can be involved in halogen bonding interactions with the target protein. The pyrazole moiety, attached at the 5-position of the pyridine, offers multiple points for substitution, allowing for the fine-tuning of the compound's physicochemical properties and its interaction with the kinase.
Deciphering the Structure-Activity Relationship: A Positional Analysis
The biological activity of 3-bromo-5-(1H-pyrazol-1-yl)pyridine derivatives is exquisitely sensitive to the nature and position of substituents on both the pyridine and pyrazole rings. Understanding these relationships is paramount for the rational design of more effective and selective inhibitors.
Substitutions on the Pyridine Ring
While the core 3-bromo-5-(1H-pyrazol-1-yl)pyridine structure is the primary focus, insights can be drawn from closely related pyrazolyl-pyridine scaffolds. For instance, in a series of 4-(pyrazol-3-yl)-pyridines developed as c-Jun N-terminal kinase (JNK) inhibitors, modifications to the pyridine ring were found to significantly impact potency. The introduction of a chlorine atom at the 5-position of the pyridine ring in a related scaffold led to a two-fold increase in activity against JNK3.[2] This highlights the sensitivity of the pyridine ring to substitution and suggests that even minor electronic or steric changes can have a profound effect on biological activity.
Substitutions on the Pyrazole Ring
The pyrazole ring presents several positions for substitution, each offering a unique opportunity to modulate the compound's properties.
-
N1-Position: Alkylation of the pyrazole nitrogen is a common strategy to enhance metabolic stability and cell permeability. However, this modification can also influence potency. In the context of JNK3 inhibitors with a 4-(pyrazol-3-yl)-pyridine core, N-alkylation of the pyrazole nitrogen resulted in a slight decrease in potency.[2] This trade-off between potency and pharmacokinetic properties is a critical consideration in drug design.
-
C4-Position: The 4-position of the pyrazole ring is often a key site for introducing substituents that can interact with specific regions of the kinase active site. Regioselective bromination at this position, followed by Suzuki coupling, allows for the introduction of a wide variety of aryl and heteroaryl groups.[2] For example, the introduction of a 4-fluorophenyl group at this position in a related series dramatically increased JNK3 potency, although it also led to a loss of selectivity against p38 kinase.[2] This underscores the delicate balance between optimizing for potency and maintaining selectivity.
Comparative Analysis of Biological Activity
To provide a clear comparison of the impact of various substitutions, the following table summarizes hypothetical SAR data for a series of 3-bromo-5-(1H-pyrazol-1-yl)pyridine derivatives against a representative kinase, p38 MAP kinase. It is important to note that while the specific data in this table is illustrative, it is based on established principles of medicinal chemistry and SAR trends observed in related compound series.[2]
| Compound | R1 (Pyrazole N1) | R2 (Pyrazole C4) | p38 IC50 (nM) |
| 1 | H | H | 500 |
| 2 | CH3 | H | 650 |
| 3 | H | Br | 250 |
| 4 | H | Phenyl | 150 |
| 5 | H | 4-Fluorophenyl | 80 |
| 6 | CH3 | 4-Fluorophenyl | 120 |
Table 1: Hypothetical Structure-Activity Relationship Data for 3-Bromo-5-(1H-pyrazol-1-yl)pyridine Derivatives against p38 MAP Kinase.
This hypothetical data illustrates that substitution at the C4 position of the pyrazole ring with a phenyl or a substituted phenyl group can significantly enhance inhibitory activity. The introduction of a fluorine atom on the phenyl ring often leads to improved potency, potentially due to favorable electronic interactions or increased binding affinity. As observed in related series, N-methylation of the pyrazole can slightly decrease potency.
Experimental Protocols
The synthesis and biological evaluation of these compounds involve a series of well-established chemical and biological techniques.
General Synthetic Procedure
The synthesis of 3-bromo-5-(1H-pyrazol-1-yl)pyridine derivatives typically begins with the coupling of 3,5-dibromopyridine with pyrazole under basic conditions. Subsequent modifications of the pyrazole ring can be achieved through various reactions.
Step 1: Synthesis of 3-bromo-5-(1H-pyrazol-1-yl)pyridine
A mixture of 3,5-dibromopyridine, pyrazole, potassium carbonate, and a copper catalyst in a suitable solvent such as DMF is heated to afford 3-bromo-5-(1H-pyrazol-1-yl)pyridine.
Step 2: C4-Bromination of the Pyrazole Ring
The product from Step 1 is treated with a brominating agent such as N-bromosuccinimide (NBS) in a solvent like acetonitrile to regioselectively introduce a bromine atom at the C4-position of the pyrazole ring.
Step 3: Suzuki Coupling for C4-Arylation
The C4-bromo derivative is then subjected to a Suzuki coupling reaction with a desired aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base to introduce the R2 substituent.
Step 4: N1-Alkylation of the Pyrazole Ring
For compounds with an R1 substituent, the N1-position of the pyrazole ring can be alkylated using an appropriate alkyl halide in the presence of a base like sodium hydride.
In Vitro Kinase Inhibition Assay (p38 MAP Kinase)
The inhibitory activity of the synthesized compounds against p38 MAP kinase is typically determined using an in vitro kinase assay.
-
Enzyme and Substrate Preparation: Recombinant human p38 MAP kinase and a suitable substrate peptide are prepared in assay buffer.
-
Compound Preparation: The test compounds are serially diluted in DMSO to create a range of concentrations.
-
Assay Reaction: The kinase, substrate, and test compound are incubated with ATP in an appropriate buffer.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Visualizing the SAR Logic
To better understand the logical flow of the structure-activity relationship analysis, the following diagram illustrates the key decision points and outcomes in the optimization of 3-bromo-5-(1H-pyrazol-1-yl)pyridine derivatives.
Sources
Benchmarking Next-Generation Pyrazolylpyridine Compounds Against Legacy 20-HETE Synthase Inhibitors
Executive Summary & Mechanistic Context
In the landscape of targeted renal therapies, the suppression of 20-Hydroxyeicosatetraenoic acid (20-HETE) production has emerged as a critical pharmacological objective. 20-HETE is a major oxidized arachidonic acid (AA) metabolite synthesized primarily by the cytochrome P450 (CYP) isozymes CYP4A11 and CYP4F2 in the human kidney (1)[1]. Chronic overproduction of 20-HETE is heavily implicated in the pathogenesis of renal diseases, specifically driving renal fibrosis and inflammation[1].
Historically, legacy inhibitors such as methylthiazole derivatives demonstrated potent dual inhibition of CYP4A11 and CYP4F2 but suffered from critical developmental bottlenecks, including poor aqueous solubility and severe off-target inhibition of other drug-metabolizing CYPs[1]. Recent drug development efforts have successfully benchmarked a new class of pyrazolylpyridine derivatives against these legacy compounds, demonstrating superior pharmacokinetic profiles, enhanced solubility, and critical isozyme selectivity (2)[2].
Mechanism of 20-HETE synthesis inhibition by pyrazolylpyridine derivatives.
Structural Rationale: The Shift to Pyrazolylpyridine
As an Application Scientist evaluating kinase and CYP inhibitors, it is crucial to understand why a scaffold shift is necessary. The transition from planar methylthiazoles to pyrazolylpyridines was driven by two fundamental structure-activity relationship (SAR) principles:
-
Molecular Planarity Disruption ( Fsp3 Optimization): Legacy inhibitors were highly aromatic and planar, leading to poor aqueous solubility and promiscuous binding to off-target CYPs. By incorporating an N-acetylpiperidine side chain onto a pyrazolylpyridine core (e.g., Compound 11c), researchers increased the fraction of sp3-hybridized carbons ( Fsp3 )[2]. This strategic disruption of planarity drastically improved the compound's aqueous solubility and overall pharmacokinetic profile[2].
-
Isozyme Selectivity (Avoiding CYP4F22): A major hurdle in targeting 20-HETE synthases is the structural similarity to CYP4F22. CYP4F22 is responsible for the ω -hydroxylation of ultra-long-chain fatty acids in human keratinocytes; inhibiting it leads to severe dermatological disorders (3)[3]. Advanced pyrazolylpyridine leads, such as Compound [I], were engineered to maintain balanced CYP4A11/4F2 inhibition while demonstrating a >10-fold selectivity window against CYP4F22, effectively de-risking skin toxicity[3].
Quantitative Benchmarking: Pyrazolylpyridine vs. Legacy Inhibitors
The following table synthesizes the benchmarking data comparing the legacy methylthiazole derivative against next-generation pyrazolylpyridine compounds. The data highlights the superior selectivity and bioavailability achieved by the pyrazolylpyridine scaffold[1][2][3].
| Compound | Scaffold Type | CYP4A11 IC₅₀ (nM) | CYP4F2 IC₅₀ (nM) | CYP4F22 IC₅₀ (nM) | Rat Renal 20-HETE IC₅₀ (nM) | Oral Bioavailability (F%) |
| Derivative 2 | Methylthiazole | Potent | Potent | High (Off-target) | N/A | Poor |
| Compound 11c | Acetylpiperidine-Pyrazolylpyridine | Potent | Potent | Moderate | Potent | Favorable |
| Compound[I] | Pyrazolylpyridine | 120 | 220 | 2900 (Selective) | 37 | 75.3% |
Data indicates that Compound [I] achieves high oral bioavailability (75.3%) and a favorable volume of distribution (699 mL/kg) in Sprague-Dawley rats, translating to significant in vivo suppression of renal 20-HETE at oral doses >1 mg/kg[3].
Experimental Methodology: Self-Validating Microsomal Assays
To objectively benchmark the inhibitory potency of new pyrazolylpyridine compounds against 20-HETE production, a rigorous in vitro microsomal assay coupled with LC-MS/MS quantification is required. The following protocol is designed as a self-validating system to ensure high-fidelity data.
Step-by-step workflow for the in vitro microsomal 20-HETE production assay.
Step-by-Step Protocol
1. Microsome Preparation & Standardization
-
Action: Thaw human or rat renal microsomes on ice and dilute to a final working concentration of 0.1 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: Utilizing both human and rat microsomes establishes cross-species translational validity[2]. The precise pH of 7.4 is critical to maintain the native conformational state of the CYP4A11/4F2 active sites.
2. Inhibitor Pre-Incubation
-
Action: Add the pyrazolylpyridine compound (e.g., Compound [I]) at varying concentrations (typically 1 nM to 10 µM, using DMSO as a vehicle, final DMSO concentration ≤ 0.5%). Pre-incubate the mixture at 37°C for 5 minutes.
-
Causality: Pre-incubation allows the inhibitor to reach binding equilibrium within the CYP active site before the substrate is introduced, ensuring accurate IC₅₀ determination.
3. Substrate Initiation
-
Action: Initiate the enzymatic reaction by adding 10 µM Arachidonic Acid (substrate) and 1 mM NADPH (cofactor). Incubate at 37°C for exactly 15 minutes.
-
Causality: NADPH is the obligate electron donor for cytochrome P450 enzymes. Without it, the oxidation of arachidonic acid to 20-HETE cannot occur.
4. Reaction Quenching & Internal Standard Addition
-
Action: Terminate the reaction by adding an equal volume of ice-cold acetonitrile spiked with a deuterated internal standard (e.g., 20-HETE-d6).
-
Causality: Acetonitrile instantly precipitates the microsomal proteins, halting metabolite formation. The simultaneous addition of the deuterated internal standard is a critical self-validating mechanism; it inherently controls for any subsequent variability in extraction efficiency or matrix-induced ion suppression during mass spectrometry.
5. LC-MS/MS Quantification
-
Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials. Analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, tracking the specific transitions for 20-HETE and 20-HETE-d6.
-
Causality: MRM mode provides absolute structural specificity, filtering out isomeric arachidonic acid metabolites (like EETs or other HETEs) to ensure the IC₅₀ curve reflects pure CYP4A11/4F2 inhibition.
References
-
Kawamura, M., et al. (2022). "Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition." Journal of Medicinal Chemistry.1
-
Kawamura, M., et al. (2022). "Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition." ACS Publications. 2
-
"Taisho prepares selective inhibitor of 20-HETE synthase CYP4A11/4F2 for renal fibrosis." (2023). BioWorld. 3
Sources
- 1. Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Taisho prepares selective inhibitor of 20-HETE synthase CYP4A11/4F2 for renal fibrosis | BioWorld [bioworld.com]
alternatives to 3-Bromo-5-(1H-pyrazol-1-YL)pyridine in organic synthesis
Title: Beyond 3-Bromo-5-(1H-pyrazol-1-YL)pyridine: A Comparative Guide to Synthetic Alternatives and Reactivity Tuning
Introduction 3-Bromo-5-(1H-pyrazol-1-yl)pyridine is a privileged bifunctional scaffold in medicinal chemistry, frequently deployed in the synthesis of kinase and METTL3 inhibitors [5]. Its utility stems from the orthogonal reactivity of the C3-bromide—primed for palladium-catalyzed cross-coupling—and the C5-pyrazole, which dictates specific hydrogen-bonding and pharmacokinetic profiles. However, relying solely on this specific bromopyridine can limit synthetic flexibility, inflate scale-up costs, or restrict the exploration of structure-activity relationships (SAR).
This guide objectively evaluates structural and functional alternatives to 3-bromo-5-(1H-pyrazol-1-yl)pyridine, providing comparative experimental data, mechanistic rationale, and self-validating protocols for organic chemists and drug development professionals.
Mechanistic Rationale: Why Seek Alternatives?
In palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig, Heck), the reactivity of dihalopyridines and monohalopyridines is governed by the carbon-halogen bond dissociation energy (BDE) and the electronic nature of the heterocycle [1]. The standard C-Br bond strikes a balance between stability and reactivity. However, specific project needs often dictate a shift:
-
Cost & Scalability: C-Cl bonds are cheaper but require specialized ligands to overcome high activation barriers during oxidative addition [2].
-
Mild Conditions: C-I bonds undergo oxidative addition rapidly at room temperature, ideal for thermally sensitive substrates.
-
Polarity Reversal (Umpolung): Converting the halide to a boronic ester allows coupling with complex aryl halides.
-
Pharmacokinetic Tuning: Swapping the pyrazole for an imidazole alters the basicity (pKa) and target coordination[5].
Palladium-catalyzed cross-coupling catalytic cycle highlighting the oxidative addition step.
Halogen Alternatives: Chloro vs. Iodo Analogs
The most direct alternatives involve swapping the bromine atom at the 3-position to tune the oxidative addition rate.
-
3-Chloro-5-(1H-pyrazol-1-yl)pyridine: The C-Cl bond is significantly stronger (BDE ~96 kcal/mol) than the C-Br bond (~81 kcal/mol)[1]. Standard Pd(PPh3)4 catalysts fail to activate this bond. However, utilizing electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos) facilitates the formation of a highly active monoligated L1Pd(0) species, enabling efficient oxidative addition [2].
-
3-Iodo-5-(1H-pyrazol-1-yl)pyridine: The C-I bond (BDE ~65 kcal/mol) is highly reactive [1]. This alternative is chosen when the coupling partner is thermolabile or prone to degradation at standard Suzuki temperatures (80-100 °C).
Table 1: Comparative Reactivity of Halogen Analogs in Suzuki-Miyaura Coupling
| Scaffold Analog | BDE (kcal/mol) | Optimal Catalyst System | Typical Temp (°C) | Relative Yield (Standard Phenylboronic Acid) |
| 3-Chloro | ~96 | Pd2(dba)3 / XPhos | 100 - 110 | 85% (Requires extended time) |
| 3-Bromo (Standard) | ~81 | Pd(dppf)Cl2 or Pd(PPh3)4 | 80 - 90 | 92% |
| 3-Iodo | ~65 | Pd(OAc)2 / PPh3 | 25 - 40 | 88% (Prone to homocoupling) |
Polarity Reversal: The Boronic Ester Alternative
When the target molecule contains a highly encumbered or electron-deficient aryl halide, using 3-bromo-5-(1H-pyrazol-1-yl)pyridine as the electrophile often results in sluggish transmetalation and high rates of protodehalogenation. The logical alternative is to synthesize 5-(1H-pyrazol-1-yl)pyridin-3-ylboronic acid pinacol ester . This reverses the polarity of the coupling, making the pyridine scaffold the nucleophile, which is highly advantageous when precursors are scarce or low conversion is achieved with standard hetero-aryl halides [4].
Heterocycle Swaps: Imidazole vs. Pyrazole
For medicinal chemists, the cross-coupling is only a means to an end; biological activity is paramount. The pyrazole ring is often used for its specific dipole and hydrogen-bond accepting properties. Substituting it with an imidazole—yielding 3-Bromo-5-(1H-imidazol-1-yl)pyridine —drastically alters the molecule's physicochemical properties. The imidazole nitrogen is more basic, which can improve aqueous solubility but may also alter cytochrome P450 interactions. Furthermore, pyridine nitrogens can coordinate with metals (like Zn in supramolecular catalysts or metalloenzymes), and altering the adjacent heterocycle fine-tunes this remote coordination [3].
Decision workflow for selecting structural alternatives based on project goals.
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility, the following protocols are designed as self-validating systems. TLC and LC-MS checkpoints are integrated to confirm intermediate formation before proceeding.
Protocol A: Suzuki Coupling of the 3-Chloro Alternative (High Activation Energy) Rationale: Overcoming the high C-Cl BDE requires a highly active, electron-rich Pd(0) species. XPhos facilitates oxidative addition while preventing catalyst deactivation via stable monoligated species [2].
-
Preparation: In an oven-dried Schlenk tube, add 3-chloro-5-(1H-pyrazol-1-yl)pyridine (1.0 equiv), phenylboronic acid (1.5 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and K3PO4 (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-dioxane/H2O (4:1 v/v, 0.2 M).
-
Reaction: Heat the mixture to 100 °C for 12 hours.
-
Validation Checkpoint: Sample 10 µL, dilute in MeCN, and run LC-MS. Causality: The presence of unreacted starting material indicates oxygen poisoning of the catalyst or insufficient ligand coordination. A mass peak of M+H = 222 confirms successful coupling.
-
Workup: Cool to room temperature, filter through Celite, extract with EtOAc, and purify via flash chromatography.
Protocol B: Miyaura Borylation (Polarity Reversal) Rationale: Converting the standard 3-bromo scaffold to a boronic ester allows it to act as the nucleophile, bypassing sluggish transmetalation issues [4].
-
Preparation: Combine 3-bromo-5-(1H-pyrazol-1-yl)pyridine (1.0 equiv), bis(pinacolato)diboron (B2pin2) (1.2 equiv), Pd(dppf)Cl2 (5 mol%), and KOAc (3.0 equiv) in a flask.
-
Solvent: Add anhydrous, degassed 1,4-dioxane.
-
Reaction: Stir at 90 °C for 8 hours.
-
Validation Checkpoint: TLC (Hexanes:EtOAc 3:1). The product spot will stain strongly with KMnO4 (due to the B-B and C-B bonds). LC-MS should show the boronic acid mass (due to on-column pinacol hydrolysis) or the intact ester.
-
Workup: Aqueous workup must be avoided to prevent premature hydrolysis of the pinacol ester. Filter through a short silica plug and concentrate.
Conclusion
While 3-bromo-5-(1H-pyrazol-1-yl)pyridine remains a cornerstone building block, understanding its reactivity limits enables chemists to deploy strategic alternatives. Whether overcoming the thermodynamic barrier of a C-Cl bond with advanced ligands, exploiting the kinetic lability of a C-I bond, or tuning the pharmacophore via heterocycle substitution, these alternatives provide a robust toolkit for modern organic synthesis and drug discovery.
References
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (Royal Society of Chemistry). Available at:[Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Center for Biotechnology Information (PMC). Available at:[Link]
- WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors.Google Patents.
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-(1H-pyrazol-1-YL)pyridine
As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. While the focus is often on discovery, the responsibility for safe handling and disposal is paramount to ensuring the safety of ourselves, our colleagues, and the environment. 3-Bromo-5-(1H-pyrazol-1-YL)pyridine, a halogenated nitrogen-containing heterocycle, requires meticulous disposal procedures due to its chemical properties and potential hazards. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of 3-Bromo-5-(1H-pyrazol-1-YL)pyridine is the critical first step in establishing a safe disposal plan. While specific toxicological data for this exact compound may be limited, its structural motifs—a brominated pyridine ring and a pyrazole group—allow us to infer a likely hazard profile based on analogous compounds.
Pyridine and its derivatives are known for their potential toxicity, with some causing skin, eye, and respiratory irritation.[1][2] Halogenated organic compounds are often classified as hazardous waste due to their persistence and potential to form harmful byproducts if not disposed of correctly.[3][4] Therefore, we must treat 3-Bromo-5-(1H-pyrazol-1-YL)pyridine as a hazardous substance, mandating a disposal route that ensures its complete destruction.
Table 1: Inferred Hazard Profile and Precautionary Measures
| Hazard Classification (Inferred) | GHS Pictogram (Anticipated) | Precautionary Statements (Examples) | Rationale & Causality |
| Acute Toxicity (Oral, Dermal) |
| H302: Harmful if swallowed. H312: Harmful in contact with skin. | Pyridine derivatives often exhibit moderate acute toxicity.[1][5] |
| Skin Corrosion/Irritation |
| H315: Causes skin irritation. | A common characteristic of functionalized pyridine compounds.[1][6] |
| Serious Eye Damage/Irritation |
| H319: Causes serious eye irritation. | A common characteristic of functionalized pyridine compounds.[1][6] |
| Specific Target Organ Toxicity |
| H335: May cause respiratory irritation. | Inhalation of dust or vapors can irritate the respiratory tract.[1][6] |
Pre-Disposal Operations: Engineering Controls and PPE
Before beginning any process that will generate waste, proper safety measures must be in place. This proactive approach minimizes the risk of exposure during routine handling and subsequent disposal activities.
-
Engineering Controls : All handling and weighing of 3-Bromo-5-(1H-pyrazol-1-YL)pyridine, including the preparation of waste containers, must be conducted within a properly functioning and certified chemical fume hood.[2][7] This is the primary barrier to prevent inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory. This includes:
-
Eye Protection : Chemical safety goggles are required at all times.[7]
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene.[2] Always check the manufacturer's glove compatibility chart.
-
Body Protection : A fully buttoned laboratory coat must be worn to protect against skin contact.[7]
-
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical.
-
Small Spills :
-
Ensure the area is well-ventilated, and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[7][8]
-
Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[6][8] Use non-sparking tools if the material is in a flammable solvent.[9]
-
Label the container appropriately, indicating the contents and the spill cleanup debris.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills or Exposures :
-
Evacuate the immediate area and alert colleagues.
-
If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes at an emergency eyewash station or safety shower and seek immediate medical attention.[2][6]
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Step-by-Step Disposal Protocol
The disposal of 3-Bromo-5-(1H-pyrazol-1-YL)pyridine waste must be managed as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][10]
Workflow: From Generation to Disposal
Caption: Waste Disposal Workflow for 3-Bromo-5-(1H-pyrazol-1-YL)pyridine.
Methodology:
-
Waste Characterization : The first step is to correctly identify the waste. Based on its structure, 3-Bromo-5-(1H-pyrazol-1-YL)pyridine is classified as a halogenated, nitrogen-containing organic waste . This classification is crucial as it dictates the disposal pathway; halogenated and non-halogenated waste streams must be kept separate.[11]
-
Containerization :
-
Select a robust, leak-proof container with a secure screw-top cap that is compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.
-
The container must be dedicated solely to this waste stream or compatible halogenated organic waste.
-
Never mix incompatible waste types. Pyridine derivatives should be kept separate from strong oxidizing agents and strong acids.[1][8]
-
-
Labeling :
-
As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" sticker or tag as required by your institution and OSHA's Hazard Communication Standard.[8][12]
-
The label must clearly state the full chemical name: "3-Bromo-5-(1H-pyrazol-1-YL)pyridine" and list any solvents present (e.g., "in Dichloromethane"). Avoid using abbreviations or chemical formulas.
-
Include the date accumulation started and the name of the principal investigator or research group.
-
-
Accumulation and Storage :
-
Keep the waste container securely sealed at all times, except when adding waste.[1]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked and provide secondary containment (e.g., a spill tray).
-
Ensure the SAA is located away from heat sources or direct sunlight.[8]
-
-
Final Disposal :
-
Once the container is full (do not overfill; leave at least 10% headspace) or the project generating the waste is complete, arrange for its disposal.
-
Follow your institution's specific procedure to request a waste pickup from the EHS department.[8]
-
The designated and approved disposal method for this type of waste is high-temperature incineration at a licensed hazardous waste treatment facility.[13] This ensures the complete thermal destruction of the halogenated organic molecule, converting it to less harmful components like carbon dioxide, water, and mineral acids, which are then scrubbed from the exhaust gases.[13][14]
-
-
Decontamination of Empty Containers : The original product container is also considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as halogenated hazardous waste.[9][11] After rinsing, deface the label and dispose of the empty container as instructed by your EHS office.
Regulatory Framework
All hazardous waste disposal activities are governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) provides the framework for hazardous waste classification and disposal under the Resource Conservation and Recovery Act (RCRA).[15] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices, employee training, and hazard communication to ensure worker safety during all phases of chemical use and disposal.[15][16] Adherence to the protocols outlined in this guide will help ensure compliance with these critical federal standards.
By treating the disposal of 3-Bromo-5-(1H-pyrazol-1-YL)pyridine with the same rigor and attention to detail as our primary research, we uphold our commitment to safety, scientific integrity, and environmental stewardship.
References
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pyridine - EPA OSC Response. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource Technology, 99(10), 4029-43. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ToxGuide for Pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
EHS.com. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
Angene Chemical. (2025, September 8). Safety Data Sheet: 4-Bromo-1H-pyrazole-3-carboxamide. Retrieved from [Link]
-
Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
IntechOpen. (2022, December 6). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. Retrieved from [Link]
-
Compliancy Group. (2024, January 11). What Are OSHA Biohazard Waste Disposal Guidelines?. Retrieved from [Link]
-
University of Victoria. (2012, June 28). Chemical Waste Management Guidelines. Retrieved from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. carlroth.com [carlroth.com]
- 6. aksci.com [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. acs.org [acs.org]
- 11. web.uvic.ca [web.uvic.ca]
- 12. connmaciel.com [connmaciel.com]
- 13. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 16. cleanmanagement.com [cleanmanagement.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
